The table below summarizes the fundamental chemical and physical properties of sodium orthovanadate.
| Property | Description |
|---|---|
| Chemical Formula | Na₃VO₄ [1] |
| Molar Mass | 183.908 g/mol [1] |
| Appearance | White, water-soluble powder [1] |
| Melting Point | 858 °C [1] |
| Solubility | 22.17 g/100 mL in water; insoluble in ethanol [1] |
| Primary Biochemical Action | Potent inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases, and ATPases [2] |
| IC₅₀ for Phosphatases | ~10 µM [2] |
| IC₅₀ for Tdp1 | 4 µM [3] |
This compound mimics phosphate, making it a powerful tool for manipulating phosphorylation-dependent signaling pathways in cells.
As a phosphate analog, this compound acts as a competitive inhibitor for a range of enzymes [2]. Its inhibition is reversible by dilution or chelation with EDTA [1]. It is routinely used in cell lysates and kinase assays to preserve the tyrosine phosphorylation state of proteins by preventing dephosphorylation [2].
Research reveals that this compound's effects are mediated through specific signaling cascades:
The following diagram illustrates the signaling pathways involved in its anti-inflammatory action within LPS-stimulated immune cells:
This compound (SOV) inhibits PP1α/PP2A, suppressing AKT-IKKβ signaling and NF-κB-mediated inflammation. Adapted from [4].
Based on its mechanisms of action, this compound has been investigated for several therapeutic applications:
| Therapeutic Area | Proposed Mechanism & Research Context |
|---|---|
| Oncology | Overcomes sorafenib resistance in hepatocellular carcinoma (HCC) by inhibiting Na+/K+-ATPase activity and HIF-1α/HIF-2α hypoxic pathways [5]. Demonstrates efficacy against anaplastic thyroid carcinoma (ATC) by inducing G2/M arrest and apoptosis [6]. |
| Metabolic Diseases | Exhibits insulin-mimetic effects; inhibits PTP1B to promote GLUT4 translocation and lower blood glucose in diabetic rat models [4]. An organic vanadium compound (BEOV) has progressed to Phase II clinical trials for type 2 diabetes [4]. |
| Inflammatory Diseases | Suppresses pro-inflammatory gene expression by targeting the AKT-IKKβ-NF-κB axis, suggesting potential as an anti-inflammatory drug [4]. |
| Radioprotection | Investigated as a radiation mitigator, improving survival in irradiated mice by suppressing p53-mediated apoptosis [3]. |
This compound remains a crucial tool for probing phosphorylation-dependent processes. Its transition into a therapeutic agent faces challenges but is supported by promising preclinical data across several disease areas.
This compound (Na₃VO₄) is a widely utilized broad-spectrum inhibitor of protein tyrosine phosphatases (PTPs) in biochemical and cell biology research. As a transition state analog, it mimics the phosphate group during the catalytic mechanism of phosphatases, making it particularly effective against PTPs, alkaline phosphatases, and ATPases. The compound functions as a reversible competitive inhibitor that can be counteracted by chelating agents such as EDTA or through dilution, providing researchers with control over experimental conditions [1] [2].
The significance of this compound in signal transduction research stems from its ability to preserve tyrosine phosphorylation states in cellular systems. By inhibiting PTPs, it effectively shifts the equilibrium toward phosphorylated signaling proteins, allowing researchers to study phosphorylation-dependent pathways. This property has made it invaluable for investigating growth factor signaling, immune cell activation, and oncogenic pathways where tyrosine phosphorylation plays a critical regulatory role. While newer, more specific PTP inhibitors have been developed, this compound remains a fundamental tool due to its broad efficacy and well-characterized mechanisms [1] [2] [3].
This compound exerts its inhibitory effects through transition state mimicry during the phosphatase catalytic cycle. PTPs employ a conserved catalytic mechanism involving a cysteinyl-phosphate intermediate, where the phosphorylated tyrosine substrate forms a covalent bond with the active site cysteine residue. Vanadate, adopting a trigonal bipyramidal geometry similar to the transition state of phosphate hydrolysis, binds tightly to the active site with high affinity. This stable vanadate-enzyme complex effectively blocks substrate access, preventing dephosphorylation of tyrosine residues on client proteins [1] [2].
The inhibitory activity extends beyond PTPs to include multiple enzyme classes. This compound effectively inhibits acid and alkaline phosphatases, ATPases (including Na⁺/K⁺-ATPase), phosphofructokinase, and adenylate kinase. This broad specificity stems from its ability to mimic the pentavalent transition state of phosphate groups during enzymatic reactions. Interestingly, when oxidized by hydrogen peroxide to form pervanadate, its cell permeability and inhibitory potency increase significantly, potentially through enhanced interactions with phosphatase active sites [1] [4].
The molecular interactions underlying vanadate inhibition have been elucidated through structural studies of various phosphatases. Vanadate forms reversible coordinate-covalent bonds with active site residues, particularly the catalytic cysteine and histidine residues that would normally engage phosphate groups during substrate turnover. In PTPs, the vanadium atom coordinates with the sulfur atom of the essential cysteine residue in the PTP signature motif (I/V)HCXAGXGR(S/T)G, creating a stable complex that resists hydrolysis [5].
The inhibition is pH-dependent, with different vanadate species predominating at various pH levels. At neutral pH, orthovanadate monomers (H₂VO₄⁻) represent the primary inhibitory species, while under acidic conditions, vanadate polymerizes to form decavanadate (V₁₀O₂₈⁶⁻), which exhibits distinct biological activities including inhibition of inositol 1,4,5-trisphosphate (IP₃)-induced Ca²⁺ release and direct blockade of IP₃ receptor binding [3].
Proper preparation of this compound solutions is critical for achieving consistent and effective PTP inhibition. The following protocol ensures optimal activity:
For cell culture applications, filter-sterilize the solution using a 0.2 μm filter before use. The typical working concentration ranges from 10-200 μM, depending on the specific application and cell type [6] [4].
This protocol describes a standard method for evaluating PTP inhibition in biochemical systems:
For determination of kinetic parameters (Kᵢ, IC₅₀), vary both inhibitor and substrate concentrations. This compound typically exhibits competitive inhibition kinetics against phosphate groups [2].
To investigate PTP-dependent signaling pathways in cellular contexts:
For examining downstream functional effects, assess parameters such as protein synthesis rates, immediate-early gene induction, or metabolic changes depending on the research focus [6] [7].
Table 1: Inhibition of Various Enzymes by this compound
| Enzyme Target | IC₅₀ Value | Inhibition Type | Experimental System |
|---|---|---|---|
| General PTPs | 10-40 μM | Competitive, reversible | In vitro assay [2] |
| Shp2 PTP domain | 620 μM | Competitive | In vitro assay [5] |
| Alkaline phosphatase | ~10 μM | Competitive | In vitro assay [2] |
| ATPases | Variable | Non-competitive | Multiple systems [1] |
| Growth factor-stimulated protein synthesis | 40 μM | Not specified | Cell-based [6] |
Table 2: Cellular Effects of this compound Treatment
| Biological Process | Concentration Range | Effect | Experimental System |
|---|---|---|---|
| Tyrosine phosphorylation preservation | 10-100 μM | Increased pY levels | Cell lysates, cultures [2] |
| Growth factor signaling | 40-100 μM | Inhibition of protein synthesis | Cell-based [6] |
| Erythroid differentiation | 10-50 μM | Inhibition of differentiation | MEL cells [7] |
| Anti-inflammatory effects | 50-200 μM | Suppressed AKT-IKKβ signaling | RAW264.7 cells [8] |
| Apoptosis modulation | 10-100 μM | Concentration-dependent inhibition or induction | Various cancer cells [4] [2] |
Table 3: Chemical and Physical Properties of this compound
| Property | Specification | Notes |
|---|---|---|
| CAS Number | 13721-39-6 | - |
| Molecular Formula | Na₃O₄V | - |
| Molecular Weight | 183.91 g/mol | - |
| Solubility in Water | 8.33-10 mg/mL (45.29-54.4 mM) | May require heating, pH adjustment [4] [3] |
| Solubility in DMSO | <1 mg/mL (insoluble/slightly soluble) | - |
| Appearance | White to off-white powder | - |
| Storage Conditions | Desiccate at -20°C | Stable for up to 12 months [4] [3] |
This compound influences multiple signaling cascades through its effect on PTPs. The diagram below illustrates the major pathways affected:
Figure 1: Key signaling pathways modulated by this compound (SOV) through PTP inhibition. Red elements indicate inhibition or downregulation, while green elements represent activation or upregulation.
The inhibition of PTPs by this compound leads to sustained activation of receptor tyrosine kinases (RTKs) and their downstream effectors. Surprisingly, while this compound enhances activation of p42/p44 MAPK, AKT, and p70 S6 kinase pathways, it paradoxically inhibits protein synthesis and subsequent gene expression induced by growth factors. This indicates that its effects on cellular physiology involve complex regulatory mechanisms beyond simple PTP inhibition [6]. In inflammatory signaling, this compound suppresses AKT-IKKβ signaling, resulting in anti-inflammatory effects in macrophage cell lines [8].
The physiological effects of this compound vary significantly across experimental systems:
Growth Factor Response: In fibroblast models, this compound (40-100 μM) inhibits fetal bovine serum-mediated increases in protein synthesis and subsequent induction of immediate-early genes (c-Fos, MKP-1) at the protein level. This effect is time-dependent, being most pronounced when added concurrently with growth factors [6].
Cell Differentiation: this compound inhibits inducers of erythroid differentiation (DMSO, HMBA, Na-butyrate) in murine erythroleukemia (MEL) cells at concentrations of 10-50 μM. It specifically abrogates the differentiation-associated reduction in lactate accumulation, suggesting connections between PTP activity and metabolic regulation during differentiation [7].
Inflammatory Modulation: In RAW264.7 macrophage cells, this compound (50-200 μM) exhibits anti-inflammatory properties by suppressing AKT-IKKβ signaling, subsequently reducing NF-κB activation and inflammatory cytokine production [8].
Apoptosis Regulation: The compound demonstrates context-dependent effects on cell survival, inhibiting p53-mediated apoptosis in some systems while inducing apoptosis in oral squamous cell carcinoma at similar concentrations (10-25 μM), suggesting cell-type specific outcomes [4] [2].
This compound remains a fundamental tool for investigating phosphorylation-dependent signaling cascades:
Insulin Signaling Research: Studies using this compound have helped elucidate negative feedback mechanisms in insulin signaling. In murine C2C12 skeletal muscle cells, pan-PTP inhibition with this compound confirmed that PTPs function as negative regulators of insulin signaling, though individual PTP knockdowns showed compensatory mechanisms [9].
T Cell Activation Studies: Research in Jurkat T cells has revealed complex regulatory networks involving multiple PTPs (TCPTP, PTPN22, SHP1) in maintaining phosphotyrosine homeostasis and feedback regulation of TCR signaling. This compound has been instrumental in characterizing these pathways [10].
Growth Factor Pathways: Investigations of growth factor signaling have demonstrated that this compound inhibits protein synthesis despite activating elements of the MAPK and PI3K pathways, suggesting the existence of alternative regulatory mechanisms controlling translation [6].
Beyond basic research, this compound has shown promise in disease models:
Oncology Research: this compound inhibits proliferation and triggers apoptosis in oral squamous cell carcinoma (OSCC) in vitro, with IC₅₀ values of 10-25 μM depending on exposure duration. It also overcomes sorafenib resistance in hepatocellular carcinoma by inhibiting Na⁺/K⁺-ATPase activity and hypoxia-inducible pathways [4] [2].
Metabolic Disease: The compound improves learning and memory in an intracerebroventricular-streptozotocin rat model of Alzheimer's disease through modulation of brain insulin resistance-induced tau pathology [2].
Inflammatory Conditions: The anti-inflammatory properties of this compound, mediated through suppression of AKT-IKKβ signaling, suggest potential applications in inflammatory disease modeling [8].
While this compound remains a popular broad-spectrum PTP inhibitor, several more selective inhibitors have been developed:
Fumosorinone (Fumos): A novel Shp2 inhibitor derived from entomogenous fungi with an IC₅₀ of 6.31 μM for Shp2, significantly more potent than this compound (IC₅₀ = 620 μM for Shp2). Fumos shows excellent selectivity for Shp2 over other PTPs and functions as a non-competitive inhibitor [5].
PHPS1 and NSC-87877: These Shp2-specific inhibitors exhibit greater selectivity than this compound, enabling more precise dissection of individual PTP functions in signaling pathways [5].
PTP1B Inhibitors: Selective PTP1B inhibitors have been developed for diabetes and obesity research, offering advantages over broad-spectrum inhibitors like this compound for target validation studies [9].
The choice between this compound and more selective inhibitors depends on the research objectives: broad-spectrum PTP inhibition for global phosphorylation studies versus targeted inhibition for specific pathway analysis.
Researchers should be aware of several important technical considerations when using this compound:
Cytotoxicity: Long-term exposure to this compound (particularly ≥100 μM) is often cytotoxic, limiting its use in prolonged experiments. Careful dose-response studies are essential for each experimental system [6].
Specificity Issues: The broad inhibitory profile of this compound against multiple phosphatase classes and other enzymes complicates data interpretation, as observed effects may not be solely attributable to PTP inhibition [1].
Experimental Reversibility: Although inhibition is technically reversible with EDTA or dilution, complete reversal in cellular systems can be challenging, potentially affecting downstream analyses [2].
Oxidation State Considerations: The preparation method significantly impacts the inhibitory species present, with oxidation to pervanadate potentially occurring in cell culture conditions, altering potency and specificity [1] [3].
Buffer Compatibility: Divalent cations (Mg²⁺, Ca²⁺) can form complexes with vanadate, reducing its availability and inhibitory potency. Chelating agents like EDTA help mitigate this issue but may affect other cellular processes [1].
This compound remains a versatile and invaluable tool for investigating tyrosine phosphorylation-dependent signaling pathways despite the development of more specific PTP inhibitors. Its broad-spectrum activity, reversibility, and well-characterized mechanisms continue to make it particularly useful for initial studies and systems where multiple PTPs contribute to regulatory networks.
Sodium orthovanadate (Na₃VO₄) exerts its insulin-mimetic effects primarily by inhibiting protein tyrosine phosphatases (PTPs), thereby increasing the phosphorylation levels of key insulin signaling proteins [1] [2]. The table below summarizes its core biochemical actions and outcomes.
| Target/Process | Action of this compound | Downstream Effect |
|---|---|---|
| Protein Tyrosine Phosphatases (PTPs) | Broad-spectrum inhibition [1] [2] | Increased tyrosine phosphorylation of insulin receptor (IR) and insulin receptor substrate (IRS) [1]. |
| PTP-1B | Specific inhibition [1] | Enhanced IR phosphorylation and signal transduction [1]. |
| PI3K/AKT Pathway | Increased phosphorylation of IRS-1, PI3K, and AKT [3] [4]. | Activation of downstream metabolic effects [3] [4]. |
| Glycogen Synthase Kinase-3 (GSK-3) | Increased expression and inactivation via AKT-mediated phosphorylation [4]. | Promotion of glycogen synthesis [4]. |
| Diacylglycerol (DAG)/Protein Kinase C (PKC) | Activation of phospholipid signaling pathways [5]. | Translocation of PKC-β from cytosol to membrane [5]. |
| GLUT4 Glucose Transporters | Increased expression in muscle cells [1]. | Enhanced glucose uptake from the blood [1]. |
Beyond the core pathway, this compound also influences other metabolic processes:
Research across various disease models has quantified the effects of this compound.
Studies in diabetic mouse models have shown that this compound significantly lowers fasting blood glucose levels.
| Study Model | Dose & Duration | Key Quantitative Outcome | Molecular Findings |
|---|---|---|---|
| Alloxan-induced diabetic mice [4] | 16, 32, 64 mg/kg; 7 days | Dose-dependent reduction in fasting blood glucose (from ~310 mg/dL to lower levels) [4]. | ↓ P85 expression; ↑ GSK-3 expression in skeletal muscle [4]. |
| ICV-STZ Rat Model (Alzheimer's) [3] | 5 & 10 mg/kg; 21 days | Improved performance in Morris Water Maze and Novel Object Recognition tests [3]. | ↑ IR, IRS-1, PI3K, AKT gene expression; ↓ GSK-3β expression; Attenuated tau pathology [3]. |
| BC3H-1 Myocytes [5] | In vitro application | Activation of DAG/PKC signaling pathways [5]. | Increased membrane DAG and translocated PKC-β from cytosol to membrane [5]. |
In an Alzheimer's disease model, this compound's positive effects on memory were linked to the attenuation of brain insulin resistance and tau pathology [3].
For researchers looking to utilize this compound, here are summaries of critical methodologies.
For biochemical and crystallization studies, this compound must be activated to prevent polymerization into the less active decavanadate [6].
A protocol for studying the compound's effect on lipid metabolism in macrophages is outlined [1].
The therapeutic application of vanadium compounds, including this compound, is actively being explored.
The following Graphviz code generates a diagram illustrating the core insulin signaling pathway modulated by this compound.
This compound inhibits PTPs, enhancing insulin signaling [1] [2] [5].
The table below summarizes the fundamental chemical and physical properties of sodium orthovanadate.
| Property | Description / Value |
|---|---|
| Chemical Formula | Na₃VO₄ [1] [2] |
| Molar Mass | 183.908 g/mol [1] [2] |
| Appearance | White, crystalline powder [1] |
| Melting Point | 858 °C (anhydrous) [1] |
| Density | 2.16 g/cm³ [1] |
| Water Solubility | 22.17 g/100 mL [1] |
| IUPAC Name | Sodium vanadate(V) [1] |
| Structure | Tetrahedral VO₄³⁻ anion; octahedral Na⁺ cation centers in solid state [1] |
This compound's primary mechanism involves mimicking the phosphate (PO₄³⁻) ion due to its similar tetrahedral geometry and charge [3]. It acts as a competitive inhibitor for a range of enzymes [4]:
This inhibition is reversible by dilution or chelation with agents like EDTA [1] [4]. The active monomeric form (orthovanadate) is obtained by boiling at high pH (~10) to depolymerize less active forms like decavanadate [1].
This compound inhibits PTPases, shifting balance towards protein phosphorylation to amplify signaling.
1. Cell-Based Studies (e.g., Anti-Proliferation Assay) [6]
2. In Vivo Studies (e.g., Xenograft Tumor Model) [6]
3. Outflow Facility Measurement in Primates [5]
General workflow for cell-based experiments using this compound to assess anti-proliferative effects.
Research on this compound is expected to grow, with trends pointing towards:
Sodium orthovanadate functions as a phosphate analogue, competitively inhibiting phosphatase enzymes by occupying their active sites. [1] [2] The table below details its primary and secondary inhibitory mechanisms.
| Mechanism Type | Description | Key Evidence |
|---|---|---|
| Primary: Molecular Mimicry | Orthovanadate ion (VO₄³⁻) structurally resembles phosphate (PO₄³⁻). It binds to enzyme active sites but does not allow catalytic turnover, acting as a reversible, competitive inhibitor. [3] [1] [2] | Inhibition is reversible by dilution or chelating agents like EDTA. [2] |
| Secondary: Metal Ion Coordination | In solution, orthovanadate can form polyvanadate species like divanadate. This form can strongly chelate essential divalent cations (Mg²⁺, Ca²⁺) at enzyme activity centers, further disrupting function. [4] [5] [6] | Quantum mechanical calculations and vibrational spectroscopy show divanadate coordination with Ca²⁺ and Mg²⁺. [4] [5] |
This compound is a broad-spectrum phosphatase inhibitor, affecting multiple enzyme classes as shown in the following experimental data.
| Phosphatase Type | Effect of this compound | Experimental Context & Key Metrics |
|---|---|---|
| Protein Tyrosine Phosphatases (PTPs) | Potent inhibitor. [3] [2] | Used to preserve global tyrosine phosphorylation states in cell lysates and kinase assays. IC₅₀ ~10 µM. [2] |
| Serine/Threonine Phosphatases | Inhibits specific enzymes (e.g., calcineurin). [7] | Mn²⁺-activated calcineurin activity was reduced to 20%; inhibition was reversed by 10 mM DTT. [7] |
| Alkaline Phosphatases (ALP) | Potent inhibitor. [4] [2] | Acts as a competitive inhibitor; linked to disruption of bacterial cell wall synthesis. [4] [2] |
| Protein Phosphatase 1α (PP1α) & 2A (PP2A) | Directly inhibits activity. [3] [8] | Reduced PP1α and PP2A activity by 95% in RAW264.7 macrophage cells. [3] |
Inhibition of specific phosphatases by this compound produces measurable and therapeutically relevant biological effects.
In LPS-stimulated RAW264.7 macrophages, this compound exerted anti-inflammatory effects by selectively suppressing the AKT-IKKβ-NF-κB signaling cascade. [3] [8]
This pathway and the experimental approach can be visualized as follows:
Experimental workflow for studying SOV anti-inflammatory effects in macrophages.
This compound exhibits antimicrobial properties by targeting bacterial cell wall synthesis. [4] [5] [6]
The phosphatase inhibition capability of this compound makes it a valuable tool in biological research and a candidate for therapeutic development.
The IC50 values are derived from specific experimental methodologies. Here are the protocols for the most relevant cellular effect and viability assays.
This study demonstrated that sodium orthovanadate inhibits overall protein synthesis in response to growth factors [1].
The following protocol is adapted from a study on anaplastic thyroid carcinoma cells, which is representative of standard viability assays [2].
The diverse biological effects of this compound, including the IC50 values summarized above, stem from its primary mechanism: the inhibition of protein tyrosine phosphatases (PTPs) [3]. This inhibition leads to a sustained increase in protein tyrosine phosphorylation, which in turn affects multiple downstream signaling pathways. The diagram below illustrates the key mechanisms discussed in the search results.
Key signaling pathways and effects of this compound.
The complex effects on cell viability and apoptosis are highly context-dependent. The compound can be both pro-apoptotic in cancer cells and anti-apoptotic in other scenarios, as shown in the following mechanistic breakdown:
| Context | Observed Effect | Proposed Mechanism |
|---|---|---|
| Anaplastic Thyroid Cancer | Pro-apoptotic [2] | Induces G2/M cell cycle arrest, reduces mitochondrial membrane potential (Δψm), and triggers apoptosis. |
| DNA Damage (e.g., by radiation) | Anti-apoptotic [4] [5] | Suppresses caspase activation and inhibits p53's DNA-binding activity, preventing p53-mediated apoptosis. |
| Palmitate-induced Cardiomyocyte Injury | Anti-apoptotic [6] | Restores activity of the JAK2/STAT3 pro-survival signaling pathway. |
The table below summarizes the core mechanisms and biological effects of sodium orthovanadate.
| Mechanism of Action | Key Biological Activities | Experimental IC50/Effective Concentrations |
|---|---|---|
| Inhibits protein tyrosine phosphatases (PTPases) by acting as a transition state analog [1] [2]. | Alters phosphorylation states of proteins, modulating signal transduction [3]. | PTPase inhibition: Effective at micromolar concentrations [4]. |
| Mimics phosphate ions, forming stable trigonal bipyramidal complexes with enzyme active sites [2]. | Acts as an insulin mimetic, improving insulin sensitivity and demonstrating efficacy in diabetes models [3]. | Tdp1 inhibition: IC50 of ~4 μM [2]. |
| Can form peroxovanadate compounds in the presence of H2O2, which may have enhanced biological effects [3]. | Inhibits growth factor-stimulated protein synthesis (IC50 of 40 μM), despite activating upstream kinases like MAPK and AKT [4]. | Growth factor-stimulated protein synthesis inhibition: IC50 of 40 μM; maximal inhibition at 100 μM [4]. |
| Serves as a radiation protector and mitigator by suppressing p53-mediated apoptosis [2]. | Insulin mimetic effects: Doses of 0.1–0.7 mM kg⁻¹ d⁻¹ in animal models [3]. | |
| Demonstrates hepatoprotective effects in models of alcoholic fatty liver disease (AFLD) [5]. | Radiation mitigation: Effective in improving survival in irradiated mice [2]. |
For reliable and consistent results, this compound often requires activation to prevent polymerization. The following protocol is adapted for a 500 mM, 40 mL stock solution [3].
Equipment: Calibrated pH probe, hot/stir plate, 100 mL Pyrex bottle [3].
Buffers and Reagents:
Procedure:
Storage and Stability:
When designing cell-based experiments, consider its potent effects on protein synthesis and phosphatase activity.
Cytotoxicity and Protein Synthesis Inhibition:
Critical Note for Phosphatase Protocols:
The unique biological properties of this compound make it a valuable tool and investigational compound across several fields.
The DOT code below represents a simplified view of how this compound perturbs key cellular signaling pathways.
This compound inhibits PTPases and Tdp1, increasing protein phosphorylation but paradoxically inhibiting global protein synthesis.
Sodium orthovanadate inhibits p53-mediated apoptosis through a dual mechanism, effectively blocking both the transcription-dependent and transcription-independent pathways of p53. The diagram below illustrates this process and the experimental workflow used to validate it.
This compound inhibits p53-mediated apoptosis via dual mechanisms.
The table below consolidates key quantitative findings from pivotal studies on this compound.
| Experimental Context | Key Findings | Dosage/Concentration | Citation |
|---|---|---|---|
| In Vitro Apoptosis Inhibition | Suppressed caspase activation; inhibited Bax conformational change & mitochondrial p53 translocation. | Not specified | [1] [2] |
| In Vivo Radioprotection (Mice) | Complete protection from 8 Gy TBI; partial protection from 12 Gy TBI. | 20 mg/kg (intraperitoneal) | [1] [3] |
| In Vivo Radiation Mitigation (Mice) | Improved 30-day survival; relieved bone marrow aplasia. | 20 mg/kg administered 15 min post-TBI | [3] |
| In Vitro Cancer Cell Cytotoxicity (ATC) | Induced apoptosis & G2/M cell cycle arrest; reduced mitochondrial membrane potential (Δψm). | IC~50~ ~2-4 µM | [4] |
Based on the search results, here are the methodologies for key experiments validating this compound's effects.
This protocol is central to the findings in [2] and [5].
This procedure is detailed in [3].
The biological effects of this compound can be context-dependent. While the core data establishes its role as a p53 inhibitor and radioprotector, one study noted a pro-apoptotic effect in cancer cells.
This compound (Na₃VO₄) acts as a general inhibitor of protein tyrosine phosphatases (PTPs), as well as some alkaline and acid phosphatases [1]. It functions as a phosphate analog, competing with the enzyme's natural substrate. For use in cell lysis, it must be activated to prevent polymerization into less active decavanadate and requires careful handling to avoid inactivation by common buffer components [2] [3].
A 500 mM stock solution is typically prepared and activated before use. The activation process through pH cycling is critical for maximum efficacy [1] [3].
| Step | Action | Key Observation |
|---|---|---|
| 1. Dissolve | Add 3.678 g Na₃VO₄ to 20 mL Millipore water [1]. | Solution is clear. |
| 2. Acidify | Add 6 M HCl in 100-200 μL aliquots to reach pH 10 [1]. | Solution turns yellow (formation of decavanadic acid) [1]. |
| 3. Boil | Cover and boil on hot plate until colorless (~15 min), then cool [1]. | Solution becomes colorless [1]. |
| 4. Adjust pH | Check pH; use HCl or NaOH to return to pH 10 [1]. | - |
| 5. Stabilize | Repeat boiling and pH adjustment until pH stabilizes at 10 [1]. | pH remains stable after cooling [1]. |
| 6. Finalize | Add water to final volume (e.g., 40 mL) [1]. | Yields 500 mM activated stock [1]. |
Storage and Stability:
This compound is used as part of a broader phosphatase inhibitor cocktail in cell lysis buffers. A representative recipe is below [3].
Phosphatase Inhibitor Cocktail (100x)
| Component | Final Concentration | Purpose |
|---|---|---|
| This compound | 200 mM | Tyrosine phosphatase inhibitor [3] |
| Sodium Fluoride | 200 mM | Serine/threonine phosphatase inhibitor [3] |
| Sodium Molybedate | 115 mM | Phosphatase inhibitor [3] |
| Sodium Tartrate Dihydrate | 400 mM | Stabilizes vanadate [3] |
| Imidazole | 200 mM | Phosphatase inhibitor [3] |
| β-Glycerophosphate | 100 mM | Serine/threonine phosphatase inhibitor [3] |
| Sodium Pyrophosphate | 100 mM | Serine/threonine phosphatase inhibitor [3] |
Complete Cell Lysis Buffer (RIPA-type)
| Component | Final Concentration | Purpose |
|---|---|---|
| Tris•HCl, pH 7.4 | 50 mM | Buffering agent [4] |
| NaCl | 150 mM | Osmotic balance [4] |
| Triton X-100 or NP-40 | 1% | Non-ionic detergent, solubilizes membranes [4] |
| Sodium Deoxycholate | 0.5% | Ionic detergent, aids solubilization [4] |
| SDS | 0.1% | Ionic detergent, denatures proteins [4] |
| EDTA | 1 mM | Metalloprotease inhibitor [4] |
| Sodium Fluoride (NaF) | 10 mM | Serine/threonine phosphatase inhibitor [4] |
| Add Fresh | 1x | Phosphatase Inhibitor Cocktail (see above) [3] |
| Add Fresh | As directed | Protease Inhibitor Cocktail (e.g., AEBSF, Aprotinin) [5] |
The diagram below outlines the key steps for lysing cells while preserving protein phosphorylation.
A primary application of this compound is in protocols to validate phospho-specific antibodies. The workflow involves:
This compound is crucial here, as it is omitted from the lysis buffer for the phosphatase-treated sample to allow the enzyme to work effectively [2].
This compound (Na₃VO₄) is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases (ALP), and ATPases that functions as a phosphate analog by competing with phosphate binding sites. This compound has become an essential tool in signal transduction research, particularly for studying phosphorylation-dependent pathways, as it effectively preserves the tyrosine phosphorylation state of proteins by inhibiting dephosphorylation [1]. The mechanism of inhibition involves vanadate forming a transition state analog that closely resembles the pentavalent transition state of phosphate during phosphatase reactions, thereby effectively blocking enzyme activity [2].
This compound exhibits diverse biological effects beyond phosphatase inhibition, including impact on cell proliferation, differentiation, inflammatory responses, and antimicrobial activity, making it valuable for various research applications from basic cell biology to drug discovery [3] [4] [5]. This document provides comprehensive protocols and application notes for researchers utilizing this compound in experimental settings, with detailed methodologies and concentration guidelines for various applications.
This compound (CAS 13721-39-6) has a molecular weight of 183.91 g/mol and molecular formula of Na₃O₄V. It is typically provided at ≥99% purity for research applications and acts as a competitive inhibitor that is reversible upon addition of EDTA or through dilution [1]. The inhibitor is cell-permeable, allowing for both intracellular and in vitro applications in various experimental systems.
Table: this compound Inhibition Profile
| Enzyme Category | Specific Examples | Inhibitory Concentration (IC₅₀) | Reversibility |
|---|---|---|---|
| Protein Tyrosine Phosphatases (PTPs) | PTP1B, SH-PTP2, PTP-MEG2 | ~10 µM | EDTA-reversible |
| Alkaline Phosphatases (ALP) | TNAP, ALPI, Tissue-nonspecific ALP | ~10 µM | EDTA-reversible |
| ATPases | Plasma Membrane Ca²⁺-ATPase, Na⁺/K⁺-ATPase | Varies by enzyme | EDTA-reversible |
| Dual Specificity Phosphatases | MKP-1, MKP-3 | ~10 µM | EDTA-reversible |
This compound demonstrates broad-spectrum inhibition against numerous phosphatases while conveniently sparing protein phosphoseryl and phosphothreonyl phosphatase (PSP) activities, which are typically inhibited by fluoride and EDTA [1]. This selective inhibition profile makes it particularly valuable for specifically studying tyrosine phosphorylation pathways.
Vanadate solutions require activation to prevent polymerization into decavanadate polyanion, which exhibits different inhibitory properties. The following protocol ensures optimal monomeric vanadate preparation for experimental use [2]:
Pervanadate, a more potent tyrosine phosphatase inhibitor, can be prepared as follows [2]:
Purpose: To preserve protein tyrosine phosphorylation states during cell lysis and protein extraction.
Protocol:
Note: For phosphotyrosine preservation, include 1-2 mM this compound in all buffers during protein extraction and immunoprecipitation procedures.
Purpose: To inhibit phosphatases in live cells for studying phosphorylation-dependent signaling pathways.
Protocol:
Purpose: To evaluate bacterial growth inhibition via disruption of cell wall synthesis.
Protocol:
Table: Recommended this compound Concentrations for Research Applications
| Application | Concentration Range | Key Findings | Reference |
|---|---|---|---|
| General Phosphatase Inhibition | 10-100 μM | Effective for PTP and ALP inhibition | [1] |
| Cell Cycle Acceleration (RPE cells) | 50-200 μM | Increased cyclin A and cyclin D1 expression | [3] |
| Anti-inflammatory Effects (RAW264.7 cells) | 10-100 μM | Suppressed AKT-IKKβ signaling and NO production | [5] |
| Antimicrobial Activity | 40 μM (MIC) | Disrupted bacterial cell wall synthesis | [4] [6] |
| Protein Synthesis Inhibition | 40 μM (IC₅₀) | Inhibited growth factor-stimulated protein synthesis | [7] |
| Retinal Pigment Epithelium Studies | 50-200 μM | Improved migration, differentiation, and proliferation | [3] |
Diagram 1: Signaling Pathways Modulated by this compound. This diagram illustrates the key molecular pathways affected by this compound (SOV) treatment, highlighting its role in phosphatase inhibition and subsequent effects on inflammatory signaling and cell cycle regulation.
This compound demonstrates potent anti-inflammatory effects through suppression of the AKT-IKKβ-NF-κB signaling cascade. In RAW264.7 macrophages stimulated with LPS, this compound (10-100 μM) significantly reduced:
The mechanism involves direct inhibition of protein phosphatase 1α (PP1α) and protein phosphatase 2A (PP2A) by >95%, leading to selective suppression of AKT-IKKβ signaling and subsequent downregulation of NF-κB-mediated inflammatory gene expression [5].
In retinal pigment epithelium (RPE) cells, this compound (50-200 μM) promotes:
Problem: Variable inhibition efficiency
Problem: Cellular toxicity at working concentrations
Problem: Incomplete phosphatase inhibition
This compound exhibits dose-dependent cytotoxicity with an IC₅₀ of approximately 40 μM for protein synthesis inhibition in some cell systems [7]. Long-term exposure or higher concentrations (≥100 μM) may induce:
Recommendation: Perform dose-response and time-course experiments for each new cell type or application to optimize efficacy while minimizing cytotoxicity.
Protein phosphorylation, regulated by kinases and phosphatases, is a key post-translational modification. During cell lysis, phosphatases remain active and can rapidly remove phosphate groups from proteins, leading to loss of detection signal for phospho-proteins.
A critical, often overlooked, step is the activation of this compound. The compound tends to polymerize in aqueous solution, forming less active decavanadate. The activation process involves breaking these polymers to generate the active monomeric form [3] [4].
Table: this compound Stock Solution Preparation (500 mM)
| Component/Parameter | Specification |
|---|---|
| This compound | 3.678 g (for 40 mL of 500 mM stock) [4] |
| Solvent | Millipore water (half the final volume initially) [4] |
| Target pH | 10.0 [3] [4] |
| Acid/Base for pH adjustment | 6 M HCl / 10 M NaOH [4] |
| Activation Process | Boil until colorless, cool, re-adjust pH to 10. Repeat until pH stabilizes. [3] [4] |
| Final Volume Adjustment | Add Millipore water to reach desired volume [4] |
| Storage | Aliquot and store at -20°C [3] [4] |
| Stability & Quality Control | Stable for ~3 months at -20°C; discard if solution turns yellow [3] [4] [1] |
The following workflow summarizes the activation procedure:
This compound should be added fresh to your cell lysis buffer immediately before use. The choice of lysis buffer depends on your protein of interest.
Table: Lysis Buffer Selection and Inhibitor Usage
| Lysis Buffer | Typical Composition | Ideal for Protein Location | This compound Working Concentration |
|---|---|---|---|
| RIPA Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS [3] [5] | Whole cell extracts, Membrane-bound proteins, Nuclear proteins [3] [2] | 1 - 2.5 mM [3] [6] |
| NP-40 Buffer | 150 mM NaCl, 1.0% NP-40, 50 mM Tris-HCl (pH 8.0) [3] | Cytoplasmic proteins, Membrane-bound proteins, Whole cell extracts [3] | 1 - 2.5 mM [3] [6] |
| Tris-HCl Buffer | 20 mM Tris-HCl (pH 7.5) [3] | Cytoplasmic (soluble) proteins [3] | 1 - 2.5 mM [3] [6] |
Important Considerations:
Here is a concise protocol for preparing cell lysates for phospho-protein detection:
I hope these detailed application notes and protocols help you successfully detect phospho-proteins in your experiments.
Sodium orthovanadate (Na₃VO₄) acts as a competitive inhibitor for a range of enzymes by mimicking the phosphate anion [1]. It is a white, water-soluble powder with a molecular weight of 183.91 g/mol [2] [3] [1].
The table below summarizes its key inhibitory targets and the required stock solution concentration for use in lysis buffers.
| Property | Specification |
|---|---|
| Molecular Formula | Na₃VO₄ [3] [1] [4] |
| Molecular Weight | 183.91 g/mol [3] [1] [4] |
| Solubility in Water | 22.17 g/100 mL (approx. 1.2 M) [1] |
| Primary Targets | Protein tyrosine phosphatases, Alkaline phosphatases, ATPases (e.g., Na+, K+-ATPase) [3] [1] [4] |
| Nature of Inhibition | Competitive, irreversible [3] |
| Cell Permeability | No [3] |
| Final Working Concentration in Lysis Buffer | 1 mM [5] |
| Common Stock Concentration | 0.2 M (200 mM) [6] |
This protocol yields a 100x concentrated stock solution (0.2 M) for use in cell lysis buffers [6]. The activation process is critical to depolymerize inactive vanadate oligomers into the active monomeric form [1].
The preparation workflow involves a cycle of dissolution, pH adjustment, and heating to activate the inhibitor, which can be visualized as follows:
Step-by-Step Instructions:
This compound is crucial in research where preserving protein phosphorylation is critical.
Reversible protein phosphorylation on tyrosine residues represents one of the most critical post-translational modifications in eukaryotic cells, regulating diverse cellular processes including signal transduction, cell cycle progression, growth, apoptosis, and differentiation. The balance between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) determines the phosphorylation status of tyrosine residues, thereby controlling protein function and cellular signaling networks. An estimated one-third of human proteins undergo phosphorylation at some point, highlighting the pervasive nature of this regulatory mechanism.
This compound (Na₃VO₄) is a potent and broad-spectrum inhibitor of protein tyrosine phosphatases that has become an indispensable tool in phosphorylation research. As a vanadium compound in the +5 oxidation state, it effectively preserves tyrosine phosphorylation patterns by inhibiting phosphatases that would otherwise remove phosphate groups from phosphorylated tyrosine residues. This property makes it particularly valuable for studying transient phosphorylation events and maintaining the phosphorylation state of proteins during experimental procedures. The compound has found widespread application across various research domains, including cancer biology, diabetes research, immunology, and vascular physiology, where precise control of phosphorylation states is essential for accurate experimental results.
This compound functions as a competitive inhibitor of protein tyrosine phosphatases by mimicking the transition state of phosphate during enzymatic hydrolysis. The molecular mechanism involves vanadate adopting a trigonal bipyramidal structure that resembles the pentacoordinate transition state of phosphate ester hydrolysis, thereby tightly binding to the active sites of phosphatases and effectively blocking their activity. This inhibition is reversible upon dilution or through chelation with agents such as EDTA, providing experimental flexibility. Importantly, this compound exhibits specificity toward tyrosine phosphatases while having minimal direct effects on serine/threonine phosphatases, though it does inhibit other enzyme classes including alkaline phosphatases, ATPases, and acid phosphatases at similar concentrations.
The inhibition spectrum of this compound is remarkably broad, targeting numerous phosphatases with an IC₅₀ of approximately 10 µM for many PTPs. According to screening data, it effectively inhibits a wide range of phosphatases including PTP-MEG2, PTPδ, PTPκ, PTPρ, CDC25A, STEP, HePTP, and various dual-specificity phosphatases (DUSPs). Beyond its primary phosphatase targets, this compound also inhibits Na⁺/K⁺ ATPase, phosphofructokinase, and adenylate kinase, which should be considered when designing experiments investigating cellular energy metabolism or ion transport.
Table 1: Fundamental Properties of this compound
| Property | Specification | Research Relevance |
|---|---|---|
| Chemical Formula | Na₃VO₄ | Determines solubility and reactivity |
| Molecular Weight | 183.91 g/mol | Required for molar solution preparation |
| Purity | ≥99% [1] | Ensures consistent inhibitory activity |
| Physical Form | White to off-white solid [2] | Visual identification and quality assessment |
| Solubility in Water | 10 mg/mL [2] | Critical for stock solution preparation |
| Storage Temperature | 10-30°C or -20°C for stocks [2] | Maintains stability and prevents degradation |
| Toxicity Classification | Acute Tox. 4 (Oral, Dermal, Inhalation) [2] | Mandates appropriate safety precautions |
This compound is typically supplied as a white to off-white crystalline solid with good aqueous solubility. For research applications, it is essential to use high-purity grade (≥99%) to ensure consistent results and avoid potential contaminants that might interfere with experimental outcomes. The compound is generally supplied at research grade and is intended for investigational use only, not for diagnostic or therapeutic applications in humans.
The preparation of active this compound requires specific activation steps because commercial preparations often contain inactive oligomeric forms that must be converted to the active monomeric form. The following protocol ensures maximum phosphatase inhibitory activity:
Prepare a 100-200 mM stock solution by dissolving this compound in ultrapure water (18.2 MΩ-cm resistance). The solution will initially have a yellow color indicating the presence of vanadate oligomers.
Adjust pH to 10.0 using HCl or NaOH. At this alkaline pH, the oligomeric forms break down into the active monomeric form. The yellow color should disappear, resulting in a colorless solution.
Heat the solution to 95-100°C until completely clear, then cool to room temperature.
Readjust pH to 10.0 and repeat the heating cycle until the solution remains clear and colorless at the target pH. This process typically requires 3-5 repetitions.
Final adjustment to the desired pH (usually 7.0-8.0 for most applications) followed by sterile filtration (0.22 µm) and aliquoting to avoid repeated freeze-thaw cycles.
The activated stock solution can be stored at -20°C for up to 3 months without significant loss of activity. For working solutions, small aliquots can be kept at 4°C for up to 2 weeks. It is recommended to verify activity periodically using enzymatic assays with known phosphatase substrates.
Table 2: Recommended Working Concentrations of this compound
| Application | Concentration Range | Notes and Considerations |
|---|---|---|
| Cell Lysis & Protein Extraction | 0.1-2 mM [2] [1] | Use with other phosphatase inhibitors in complete cocktails |
| Tyrosine Phosphorylation Preservation | 10-500 µM [1] | Lower range for maintenance, higher for activation studies |
| In Vitro Kinase Assays | 1-10 µM [1] | IC₅₀ ~10 µM for most PTPs; optimize for specific targets |
| Cell Culture Treatment | 10-200 µM [3] [4] | Time-dependent effects; monitor cytotoxicity >24h |
| Vascular Contraction Studies | 0.01-1 mM [4] | Dose-dependent responses in isolated tissue preparations |
| Animal Studies | 7.5-15 mg/kg [5] | Route-dependent administration; monitor physiological parameters |
This compound is extensively used to investigate tyrosine phosphorylation-dependent signaling pathways by preventing the dephosphorylation of activated signaling molecules. The following protocol outlines its application for preserving tyrosine phosphorylation patterns during cell lysis and protein extraction:
Prepare complete lysis buffer containing:
Harvest cells quickly and wash with ice-cold PBS containing 0.1-0.5 mM this compound.
Lyse cells with the prepared buffer (0.5-1 mL per 10⁷ cells) for 30 minutes on ice with occasional vortexing.
Clear lysates by centrifugation at 15,000 × g for 15 minutes at 4°C.
Transfer supernatant to fresh tubes and proceed with protein quantification and analysis.
This method has been successfully applied to preserve tyrosine phosphorylation patterns in challenging cell types such as human neutrophils, which contain abundant proteases and phosphatases [6] [7]. For cells with particularly high phosphatase activity, a sequential lysis protocol using buffers of increasing tonicity may be required to effectively solubilize and preserve tyrosine-phosphorylated proteins [7].
Table 3: Research Applications of this compound in Experimental Models
| Research Area | Experimental Findings | Mechanistic Insights |
|---|---|---|
| Matrix Metalloproteinase Activation | Induces activation of gelatinase A (MMP-2) in fibroblasts [3] | Increases MT1-MMP synthesis; reduces TIMP-2 production |
| Vascular Smooth Muscle Contraction | Induces Rho kinase-dependent vasoconstriction [4] | Inactivates myosin phosphatase via EGFR/Src signaling |
| Cancer Research | Inhibits proliferation, triggers apoptosis in various cancer cells [1] | Modulates PI3K/AKT, JAK2/STAT3, HIF-1α pathways |
| Endotoxemia & Sepsis | Reverses LPS-induced vascular hyporeactivity [5] | Inhibits Ca-ATPase; modulates calcium sensitivity |
| Metabolic Studies | Improves insulin sensitivity; examined for diabetes [8] | Mimics insulin action through multiple signaling pathways |
| Neurological Research | Exhibits antidepressant-like effects in mouse models [1] | Modulates monoaminergic systems; neuroprotective effects |
The following detailed protocol applies this compound for investigating tyrosine phosphorylation in vascular smooth muscle contraction, based on established methodology [4]:
Tissue Preparation: Isolate thoracic aorta from male Wistar rats (7-8 weeks old, 170-200 g). Remove endothelium by gently rotating a manipulator inside the lumen of the rings.
Organ Chamber Setup: Cut aorta into 5-mm rings and mount under 1.0 g resting tension in 5-mL organ chambers containing Krebs-Henseleit solution (37°C, aerated with 95% O₂/5% CO₂).
Equilibration: Equilibrate tissues for 60 min with buffer changes every 15-20 min.
Experimental Protocol:
Western Blot Analysis: Accurately correlate functional responses with molecular events:
This protocol demonstrates that orthovanadate-induced contraction involves Src-dependent transactivation of EGFR and subsequent Rho kinase-mediated inhibition of MLCP, providing a clear example of how tyrosine phosphorylation regulates vascular function.
When using this compound in complex experimental systems, careful consideration must be given to its compatibility with other reagents:
Protease Inhibitors: Compatible with most protease inhibitor cocktails, but EDTA should be avoided as it chelates the vanadium ion and significantly reduces orthovanadate activity. In fact, 50 mM EDTA completely inactivates alkaline phosphatase (10 units) [9]. Use EDTA-free protease inhibitor cocktails instead.
Other Phosphatase Inhibitors: this compound can be effectively combined with inhibitors of serine/threonine phosphatases such as okadaic acid and β-glycerophosphate to provide broad-spectrum phosphatase inhibition. For comprehensive phosphorylation preservation, use a cocktail containing 1 mM this compound, 10 mM β-glycerophosphate, 10 mM NaF, and 1 μM okadaic acid.
Detergents: Compatible with most non-ionic (Triton X-100, NP-40) and zwitterionic (CHAPS) detergents. Ionic detergents like SDS may be used at low concentrations (0.1%) without significant interference with inhibitory activity.
Reducing Agents: Dithiothreitol (DTT) and β-mercaptoethanol at concentrations below 5 mM do not significantly affect activity, but higher concentrations should be avoided as they may reduce the vanadium ion.
Incomplete Phosphorylation Preservation:
Cellular Toxicity:
Inconsistent Experimental Results:
This compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation routes) and may cause skin and eye irritation [2]. Appropriate safety precautions must be implemented:
Personal Protective Equipment: Wear gloves, lab coat, and safety glasses when handling. Use respiratory protection if aerosol generation is possible.
Engineering Controls: Work in a well-ventilated area or chemical fume hood for weighing powder and preparing stock solutions.
First Aid Measures: For eye contact, flush with plenty of water for at least 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water.
Spill Management: Absorb with inert material and dispose of according to local regulations for hazardous waste.
Disposal: Collect waste separately and dispose of as hazardous waste in compliance with local regulations. Never pour down the drain without proper treatment.
The following diagrams illustrate the molecular mechanisms and experimental workflows for this compound application in phosphorylation research:
This compound remains an essential reagent in the molecular biology toolkit for investigating tyrosine phosphorylation-dependent processes. Its broad-spectrum inhibition of protein tyrosine phosphatases enables researchers to "freeze" phosphorylation states, thereby facilitating the analysis of otherwise transient signaling events. The applications span from fundamental mechanisms of cell signaling to pathophysiological processes in disease models, including cancer, metabolic disorders, and cardiovascular conditions.
When incorporating this compound into experimental designs, researchers should carefully consider the optimal concentration for their specific system, ensure proper activation of the compound, and include appropriate controls to verify the specificity of observed effects. The continuing elucidation of its effects in various biological systems, as evidenced by recent research, underscores its utility as a pharmacological tool for deciphering the complex networks of cellular signaling. Future applications will likely expand as new derivatives with improved specificity are developed and as our understanding of tyrosine phosphorylation in health and disease continues to evolve.
This compound (Na₃VO₄) is an essential biochemical tool in signal transduction research, particularly valued for its ability to inhibit protein tyrosine phosphatases (PTPases) and maintain the phosphorylated state of proteins in cellular systems. As a potent phosphatase inhibitor, it serves a critical function in kinase assays by preventing the dephosphorylation of kinase substrates, thereby preserving the phosphorylation events that kinases catalyze. This compound mimics the phosphate group structurally, making it a competitive inhibitor that binds reversibly to the active sites of phosphatases. With an inhibition constant (IC₅₀) of approximately 10 µM for many tyrosine phosphatases, this compound has become a standard component in kinase assay buffers to ensure accurate measurement of kinase activity by stabilizing phosphorylation signals that would otherwise be rapidly lost due to endogenous phosphatase activity in cell lysates and experimental systems.
The utility of this compound extends across various research domains, including cancer biology, diabetes research, and inflammatory signaling pathways, where precise monitoring of phosphorylation dynamics is essential for understanding disease mechanisms. Recent studies have further elucidated its potential therapeutic applications, particularly as an anti-diabetic agent and anti-inflammatory compound, though its primary research application remains in fundamental biochemical assays. As kinase research continues to evolve with more sophisticated assay technologies, the role of this compound as a protective agent against undesired dephosphorylation remains indispensable for researchers investigating cellular signaling networks.
This compound functions as a broad-spectrum phosphatase inhibitor that effectively suppresses both protein tyrosine phosphatases (PTPs) and alkaline phosphatases. Its molecular structure resembles that of inorganic phosphate, allowing it to compete with phosphate groups for binding to the active sites of phosphatases. This competition creates a reversible inhibition that can be overcome by the addition of EDTA or through dilution techniques. The compound primarily exists as a monomeric vanadate ion (VO₄³⁻) under physiological conditions, which undergoes structural transitions to form transition state analogs within phosphatase active sites, resulting in potent inhibition with an IC₅₀ of approximately 10 µM for many PTPs. This mechanism is particularly valuable in kinase assays where maintaining the phosphorylation status of substrates is essential for accurate activity measurements.
Beyond its direct phosphatase inhibition, this compound significantly influences intracellular signaling cascades, particularly those involving AKT and NF-κB pathways. Research has demonstrated that this compound decreases the translocation of NF-κB subunits into the nucleus by reducing the phosphorylation level of IκBα, thereby suppressing inflammatory gene expression. This effect is mediated through the compound's ability to selectively suppress AKT-IKKβ signaling by directly blocking the phosphatase activity of PP1α and PP2A. In RAW264.7 cells, this mechanism results in reduced expression of pro-inflammatory genes at the transcriptional level without cytotoxicity. These pathway modulations highlight the compound's utility not only as a biochemical tool but also as a research compound for investigating cellular signaling networks and their pharmacological manipulation.
Table 1: Molecular Targets of this compound
| Target Category | Specific Enzymes | Inhibition Efficiency | Functional Consequences |
|---|---|---|---|
| Protein Tyrosine Phosphatases | PTP1B, SHP1, SHP2 | IC₅₀ ~10 µM | Preserves tyrosine phosphorylation states |
| Serine/Threonine Phosphatases | PP1α, PP2A | Up to 95% activity reduction | Maintains serine/threonine phosphorylation |
| Alkaline Phosphatases | Tissue-nonspecific AP, Intestinal AP | Significant inhibition at 100 µM | Prevents non-specific dephosphorylation |
| ATPases | Na+/K+ ATPase, H+/K+ ATPase | Varies by enzyme | Affects ion transport and energy metabolism |
The following protocol is adapted from established kinase assay methodologies with optimization for incorporating this compound as a phosphatase inhibitor. This procedure is applicable to both radioactive and non-radioactive detection formats and can be modified for specific kinase-substrate pairs.
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following components in order: kinase buffer, purified kinase enzyme (10-100 ng), and substrate (1-10 µg). Include appropriate negative controls without enzyme or without substrate.
Pre-incubation: Incubate the reaction mixture at 30°C for 5 minutes to allow temperature equilibration.
Reaction Initiation: Start the phosphorylation reaction by adding ATP to a final concentration of 100 µM (including any radioactive ATP if applicable). Mix gently by pipetting.
Kinase Reaction: Incubate at 30°C for the predetermined optimal time (typically 10-30 minutes). For time-course experiments, remove aliquots at specified time points.
Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 25 mM or by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
Detection and Analysis: Proceed with appropriate detection method based on assay format:
Proper preparation of this compound is critical for achieving effective phosphatase inhibition without introducing artifacts. The following protocol ensures optimal activity and stability:
Dissolution: Dissolve this compound in ultrapure water at a concentration of 10-100 mM.
pH Adjustment: Adjust the solution to pH 10 with NaOH to promote complete dissolution.
Heating: Boil the solution at 100°C for 5 minutes until it becomes clear. A colorless solution indicates proper dissolution.
Neutralization: Cool the solution to room temperature and readjust to pH 7.4 with HCl while stirring continuously to prevent precipitation.
Aliquoting and Storage: Divide into small aliquots and store at -20°C. Avoid repeated freeze-thaw cycles.
Quality Assessment: Verify the effectiveness of the preparation by testing its ability to inhibit a standard phosphatase (e.g., calf intestinal alkaline phosphatase) using a colorimetric phosphatase assay.
Table 2: this compound Formulation for Different Applications
| Application Context | Recommended Concentration | Buffer Compatibility | Special Considerations |
|---|---|---|---|
| In vitro kinase assays | 1-2 mM | HEPES, Tris, PBS | Include in both reaction and lysis buffers |
| Cell lysis for phosphoprotein preservation | 1-10 mM | RIPA, NP-40, Triton-based | Combine with other phosphatase inhibitors |
| Immunoprecipitation | 0.1-1 mM | Mild lysis buffers | Lower concentration to avoid interference with antibodies |
| Cell culture treatment | 10-100 µM | Culture media | pH adjustment critical for cell viability |
This compound has demonstrated significant utility in studying inflammatory signaling pathways, particularly the NF-κB cascade. Research conducted in LPS-stimulated RAW264.7 macrophages revealed that this compound (at concentrations of 0-400 µM) decreases the release of nitric oxide (NO) and suppresses the expression of pro-inflammatory genes at the transcriptional level, without inducing cytotoxicity. The study further demonstrated that this compound reduces the translocation of NF-κB subunits (p65 and p50) into the nucleus and decreases the level of phosphorylated IκBα. These effects were mediated through direct inhibition of protein phosphatase 1α (PP1α) and protein phosphatase 2A (PP2A), with this compound reducing their activity by up to 95%. This phosphatase inhibition consequently suppressed AKT-IKKβ signaling, providing a mechanism for the observed anti-inflammatory effects. These findings suggest that vanadium compounds, including this compound, hold promise as potential anti-inflammatory therapeutics and valuable research tools for dissecting inflammatory signaling pathways.
In comparative studies of kinase assay technologies, this compound has been incorporated into buffer systems to maintain phosphorylation signals across different detection platforms. Research screening for Cdc7-Dbf4 kinase inhibitors demonstrated the critical importance of including phosphatase inhibitors like this compound when using either direct (radiometric) or indirect (luminescence-based) detection methods. The assays were conducted using a kinase buffer containing 50 mM HEPES/KOH (pH 7.6), 20 mM MgCl₂, 10 mM 2-mercaptoethanol, 2 mM this compound, and 10% glycerol. This formulation ensured that observed inhibition resulted from true kinase inhibition rather than phosphatase-mediated substrate dephosphorylation. The study highlighted how different detection methods can identify varying inhibitor profiles, underscoring the importance of proper assay design including the use of phosphatase inhibitors like this compound for reliable results.
Beyond traditional kinase research, this compound has demonstrated interesting physiological effects in ophthalmic studies. Research in cynomolgus monkeys revealed that administration of 1% this compound significantly increased outflow facility by 29.3 ± 8.8% and reduced intraocular pressure (IOP) after 4 days of treatment. The mechanism involves disruption of actin stress fibers and vinculin-containing adhesions in human trabecular meshwork cells, resulting in altered cellular contractility and increased fluid conductivity through the outflow pathway. These morphological changes were reversible upon removal of this compound, with reformation of actin stress fibers and cell adhesions occurring within 24 hours. This application demonstrates how this compound's effects on phosphorylation networks can translate to physiological responses with potential therapeutic implications.
Figure 1: This compound in NF-κB Signaling Pathway. Schematic representation of how this compound inhibits PP1α and PP2A phosphatases, leading to suppressed AKT-IKKβ signaling and reduced NF-κB-mediated inflammatory gene expression. Created based on research from [1].
Successful implementation of this compound in kinase assays requires careful optimization and validation. The following parameters should be considered:
Table 3: Troubleshooting Guide for this compound in Kinase Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Precipitation in buffer | Improper pH adjustment during preparation | Reprepare with correct pH cycling and boiling; filter before use |
| Incomplete phosphatase inhibition | Degraded stock solution; insufficient concentration | Prepare fresh stock; titrate concentration upward; combine with other inhibitors |
| Reduced kinase activity | Non-specific inhibition at high concentrations | Titrate to find optimal concentration; check Mg²⁺ levels as vanadate can chelate divalent cations |
| High background in assays | Interference with detection system | Include control without substrate; check for fluorescence/quenching in detection systems |
| Cellular toxicity | Excessive concentration in cell treatments | Reduce concentration (10-50 µM for cells); monitor viability with MTT assay |
This compound requires careful handling due to its toxicological profile. The compound is classified with warning signals for acute toxicity via oral, dermal, and inhalation routes (Acute Tox. 4), as well as eye irritation (Eye Irrit. 2) and skin irritation (Skin Irrit. 2). Appropriate personal protective equipment including dust mask type N95 (US), eyeshields, faceshields, and gloves is recommended when handling the powder or concentrated solutions. From a regulatory perspective, this compound falls under water pollutant classification WGK 3 in Germany, indicating strongly polluting potential. Disposal should follow local regulations for heavy metal compounds. In research applications, the compound is designated "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use."
This compound remains an indispensable tool in kinase research and phosphorylation studies. Its ability to potently and reversibly inhibit phosphatases stabilizes phosphorylation events, enabling accurate assessment of kinase activity in diverse experimental systems. As kinase research evolves with new detection technologies and applications, the fundamental utility of this compound in preserving phosphorylation signals continues to make it a standard component in biochemical assays. Proper preparation, optimization, and validation of this compound in experimental systems are essential for obtaining reliable results and advancing our understanding of kinase-mediated signaling networks in health and disease.
The table below summarizes the anti-cancer effects of SOV on various human cancer cell lines, as established in recent studies.
| Cancer Type | Cell Line(s) | Key Findings | Reported IC50 / Effective Concentration | Proposed Primary Mechanisms |
|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) & Sorafenib-Resistant HCC | HepG2, Huh7, HepG2-SR, Huh7-SR [1] | Overcomes sorafenib resistance; synergizes with sorafenib; suppresses growth in vitro and in vivo. | ~7.7 - 16.8 μM (72 hr treatment) [1] | ATPase inhibition; HIF-1α/HIF-2α downregulation; G2/M cell cycle arrest; apoptosis via mitochondrial pathway [1]. |
| Anaplastic Thyroid Carcinoma (ATC) | 8505C [2] | Inhibits cell viability and colony formation; induces apoptosis; reduces tumor growth in xenograft models. | Not specified (effective at 0.5-8 μM) [2] | G2/M cell cycle arrest; apoptosis via loss of mitochondrial membrane potential (ΔΨm) [2]. |
| Oral Squamous Cell Carcinoma (OSCC) | Cal27 [3] | Inhibits cell proliferation and viability; suppresses colony formation. | 25 μM (72 hr); 10 μM (7-day colony formation) [3] | Induction of apoptosis [3]. |
| Lung, Kidney, Prostate Carcinoma | A549 (lung), HTB44 (kidney), DU145 (prostate) [4] | Time- and dose-dependent inhibition of autocrine cell growth. | Varies by cell line (e.g., ~65% growth inhibition in A549 at 20 μM) [4] | Induction of apoptosis [4]. |
This protocol is used to determine the IC50 value of SOV and is foundational for assessing its efficacy [1] [2].
This protocol assesses SOV's ability to induce cell cycle arrest [2].
This protocol distinguishes between early apoptotic, late apoptotic, and necrotic cells [2].
SOV exerts its anti-cancer effects through multiple mechanisms. The diagram below integrates key pathways from recent studies, particularly in sorafenib-resistant Hepatocellular Carcinoma (HCC).
The anti-cancer effects of SOV are pleiotropic, impacting multiple critical pathways in cancer cells [1] [2] [3]:
Current research strongly positions this compound as a promising multi-target agent for cancer therapy, especially in tackling the persistent challenge of chemoresistance. Its ability to simultaneously inhibit ATPase activity, disrupt hypoxic signaling, induce cell cycle arrest, and trigger apoptosis makes it a valuable candidate for combination therapy strategies.
Future work should focus on further elucidating its precise molecular targets, optimizing dosing regimens in vivo, and exploring its efficacy in other resistant cancer types. The provided protocols and data offer a solid foundation for researchers to initiate preclinical investigations into SOV's anti-cancer potential.
Sodium orthovanadate (Na₃VO₄, SOV) represents a promising therapeutic candidate for diabetes research due to its potent insulin-mimetic properties and unique mechanism of action. As an inhibitor of protein tyrosine phosphatases (PTPs), particularly PTP1B, SOV modulates key signaling pathways involved in glucose homeostasis and insulin sensitivity [1] [2]. The compound functions as a phosphate analog that competitively binds to the active sites of phosphatases, thereby preserving the phosphorylation state of tyrosine residues on insulin receptor substrates and prolonging insulin signal transduction [3] [4]. This mechanism enhances glucose uptake in peripheral tissues through the translocation of GLUT4 glucose transporters to cell membranes, independent of insulin binding [3].
Research has demonstrated that SOV exerts multifaceted effects on diabetic pathophysiology, including regulation of lipid metabolism, reduction of hyperglycemia, and modulation of inflammatory pathways associated with diabetes complications [5] [3] [6]. Beyond its acute glucose-lowering effects, SOV has shown potential in addressing long-term diabetic complications through anti-angiogenic properties and apoptotic regulation in tissues affected by diabetic microvascular damage [6] [7]. The compound's ability to inhibit PTP1B is particularly valuable given that PTP1B knockout mice exhibit increased insulin sensitivity and resistance to weight gain, highlighting this enzyme as a validated therapeutic target for diabetes and metabolic disorders [2] [6].
Cell Lines: Recommended models include RAW264.7 macrophages (for inflammation studies), THP-1 monocyte-derived macrophages (for lipid metabolism), HCT-116 (for colon cancer models associated with diabetes), and primary hepatocytes or skeletal muscle cells (for insulin signaling studies) [5] [3] [6].
SOV Preparation: Create a 500 mM stock solution by dissolving 3.6782 g of this compound in 20 mL Millipore water. Adjust to pH 10 using 6 M HCl in 100-200 μL aliquots until the yellow solution becomes colorless after boiling (~15 minutes). Stabilize at pH 10 through repeated boiling and pH adjustment cycles, then bring to final volume (40 mL) with Millipore water [4]. Aliquot and store at -20°C; discard if yellow color returns after 2-3 freeze-thaw cycles.
Treatment Conditions: For macrophage studies, use 1-10 μM SOV for 48 hours to model non-toxic, biologically relevant concentrations [5]. For cancer-diabetes interaction studies, test a broader range of 10-400 μM with 24-48 hour incubations [6] [7]. Include controls with insulin (100 nM) alone and in combination with SOV to compare efficacy.
Procedure: Seed cells in 12-well plates (1×10⁵ cells/well) and culture until 80% confluent. Serum-starve cells for 4-6 hours before treatment. Apply SOV (1-100 μM) or control treatments for 30 minutes to 4 hours. Measure glucose uptake using 2-NBDG (100 μM) during the final 30 minutes of treatment. Terminate uptake by washing with ice-cold PBS. Analyze fluorescence with excitation/emission at 485/535 nm [3].
Alternative Method: For radioactive measurement, use ³H-2-deoxyglucose (0.5 μCi/mL) with a 10-minute pulse. Terminate reaction and measure incorporated radioactivity via scintillation counting. Normalize values to total cellular protein content using BCA assay [8].
Enzyme Source: Use recombinant PTP1B or cell lysates from treated cultures. Prepare lysates in RIPA buffer with protease inhibitors.
Activity Measurement: Conduct assay in 100 μL reaction volume containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM EDTA, 1 mM dithiothreitol, and 10 mM p-nitrophenyl phosphate (pNPP) as substrate. Initiate reaction by adding enzyme preparation and incubate at 37°C for 30 minutes. Terminate with 0.1 M NaOH and measure absorbance at 405 nm. Include control reactions without inhibitor to determine baseline phosphatase activity [3] [4].
Data Analysis: Calculate inhibition percentage as: [1 - (Asample/Acontrol)] × 100. Determine IC₅₀ values using non-linear regression of inhibition curves across SOV concentrations (0.1-100 μM).
Gene Expression: Extract total RNA using TRIzol reagent. Perform qRT-PCR with SYBR Green chemistry for genes of interest (SCD, FADS1, FADS2, PTP1B, GLUT4). Use 18S rRNA or GAPDH as reference genes. Cycling conditions: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds [5] [3].
Western Blotting: Resolve proteins (20-40 μg) by SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against p-AKT, total AKT, p-IκB, total IκB, PTP1B, and β-actin (loading control). Use HRP-conjugated secondary antibodies and ECL detection [3] [8].
Type 2 Diabetes Model: Induce diabetes in rodents (6-8 week old mice or rats) using high-fat diet (60% kcal from fat) for 6-8 weeks followed by a single intraperitoneal injection of streptozotocin (STZ; 35-50 mg/kg) in citrate buffer (pH 4.5) after fasting. Animals with fasting blood glucose >250 mg/dL are considered diabetic and suitable for experiments [6] [8].
Alternative Induction Method: For a non-obese model, use alloxan monohydrate (150-200 mg/kg, i.p.) administered to fasted animals. Provide 5% glucose water for 24 hours post-injection to prevent fatal hypoglycemia [8]. Confirm diabetes 72 hours post-injection (blood glucose >200 mg/dL).
Cancer-Diabetes Combination Model: For studying diabetic colon cancer, induce diabetes first as above, then administer 1,2-dimethylhydrazine (25 mg/kg, s.c.) twice weekly for 20 weeks to initiate colon carcinogenesis [6] [7].
Dosing Regimen: Administer SOV orally via drinking water or gavage at 16, 32, and 64 mg/kg/day for 7-28 days [6] [8]. Prepare fresh SOV solutions daily in distilled water. For drinking water administration, protect from light and change daily.
Blood Glucose Monitoring: Measure fasting blood glucose weekly from tail vein blood using glucose strips and glucometer. Take measurements after 6-hour fasting periods. For glucose tolerance tests, administer glucose (2 g/kg, i.p.) to fasted animals and measure blood glucose at 0, 15, 30, 60, and 120 minutes post-injection [6] [8].
Tissue Collection: At endpoint, euthanize animals and collect liver, skeletal muscle, adipose tissue, and pancreas for molecular analysis. For cancer models, also examine colon tumors. Flash-freeze samples in liquid nitrogen or preserve in formalin for histology.
Tissue Processing: Fix tissues in 10% neutral buffered formalin for 24-48 hours, then process through graded ethanol series, clear in xylene, and embed in paraffin. Section at 4-5 μm thickness.
H&E Staining: Deparaffinize sections, stain with hematoxylin for 5-8 minutes and eosin for 2-3 minutes. Dehydrate through graded alcohols, clear in xylene, and mount. Examine for tissue morphology, necrosis, and inflammatory infiltrates [6] [8].
Immunohistochemistry: Perform antigen retrieval using citrate buffer (pH 6.0) at 95°C for 20 minutes. Block endogenous peroxidase with 3% H₂O₂. Incubate with primary antibodies against P85, GSK-3, p53, CD34, or E-cadherin overnight at 4°C. Detect using appropriate biotinylated secondary antibodies and ABC kit with DAB chromogen. Counterstain with hematoxylin [6] [8].
Scoring Method: Use semiquantitative IRS scale evaluating staining intensity (0-3) and percentage of positive cells (0-4). Multiply both values for final score (0-12) [8].
Table 1: Summary of Key Experimental Results with this compound
| Experimental Model | SOV Concentration/Dose | Treatment Duration | Key Outcomes | Reference |
|---|---|---|---|---|
| THP-1 macrophages | 1-10 μM | 48 hours | ↑ Saturated fatty acids (palmitic, stearic); ↑ Monounsaturated fatty acids (oleic, palmitoleic); ↑ SCD expression; No significant effect on PUFAs | [5] |
| Alloxan-induced diabetic mice | 16, 32, 64 mg/kg/day | 7 days | Dose-dependent ↓ fasting blood glucose (p<0.001); ↓ P85 expression; ↑ GSK-3 expression; Improved muscle cell necrosis | [8] |
| Diabetic colon cancer model | 16, 32, 64 mg/kg/day | 28 days | ↓ Blood glucose; ↓ Tumor parameters; ↑ Apoptosis; ↓ Angiogenesis | [6] [7] |
| RAW264.7 macrophages + LPS | 0-400 μM | 24 hours | ↓ NO production; ↓ Pro-inflammatory genes; ↓ NF-κB translocation; 95% inhibition of PP1α/PP2A at higher concentrations | [3] |
| Oral squamous cell carcinoma | 10-100 μM | 24-48 hours | ↓ Cell proliferation; ↑ Apoptosis; IC₅₀ ~50 μM | [6] |
Table 2: Technical Specifications for Key Experimental Assays
| Assay Type | Key Parameters | Controls Recommended | Detection Method | Critical Validation Points |
|---|---|---|---|---|
| Glucose uptake | 2-NBDG (100 μM), 30 min uptake | Insulin (100 nM), vehicle | Fluorescence (485/535 nm) | Serum starvation pre-treatment; linear range of uptake |
| PTP1B inhibition | pNPP substrate (10 mM), 30 min at 37°C | No enzyme, no inhibitor | Absorbance at 405 nm | Fresh substrate preparation; reaction linearity with time |
| qRT-PCR | SYBR Green, 40 cycles | No template, reference genes | Ct values | Primer efficiency (90-110%); single melt curve peak |
| Western blot | 4-20% gradient gels, 20-40 μg protein | β-actin, total protein | ECL chemiluminescence | Phosphatase inhibitors in lysis buffer |
| IHC quantification | IRS scale (0-12) | Isotype control, negative tissue | Light microscopy | Consistent antigen retrieval time/temperature |
| Flow cytometry (apoptosis) | Annexin V-FITC/PI, 10,000 events | Untreated, STS positive control | Fluorescence channels | Compensation controls; minimal mechanical handling |
SOV Modulation of Insulin Signaling and Inflammatory Pathways: This diagram illustrates the molecular mechanism by which this compound enhances insulin signaling through PTP1B inhibition, leading to increased glucose uptake and glycogen synthesis, while simultaneously modulating inflammatory responses through NF-κB pathway regulation [3] [8].
Comprehensive In Vitro Testing Workflow: This experimental sequence outlines the standardized procedure for evaluating this compound effects in cellular models, from compound preparation through multiple analytical endpoints that characterize glucose metabolism, phosphatase inhibition, and molecular signaling [5] [3] [6].
Personal Protective Equipment: Always wear appropriate gloves, lab coat, and safety goggles when handling SOV. Use chemical fume hood for weighing powder and preparing stock solutions to avoid inhalation exposure [1] [4].
Storage Conditions: Store SOV powder in tightly sealed containers at room temperature, protected from light and moisture. Maintain stock solutions at -20°C in clearly labeled, airtight containers. Discard solutions that develop yellow coloration, indicating decomposition to decavanadate [4].
Waste Disposal: Collect all SOV waste separately for appropriate chemical disposal. Neutralize solutions before disposal according to institutional guidelines for heavy metal compounds [1].
Animal Research Ethics: All in vivo studies must receive approval from the Institutional Animal Care and Use Committee (IACUC) following established guidelines (NIH Guide for Care and Use of Laboratory Animals). Implement humane endpoints with predefined criteria for euthanasia, including >20% weight loss, prolonged hypoglycemia, or significant morbidity [6] [8].
Toxicity Monitoring: In animal studies, closely monitor for signs of vanadium toxicity including diarrhea, reduced food/water intake, lethargy, and neurological symptoms. Implement dose adjustments or treatment cessation if toxicity observed. The therapeutic window for vanadium compounds is narrow, with doses >30 mg/kg/day showing toxicity in rodent models [5] [2].
Regulatory Documentation: Maintain detailed records of SOV batch numbers, preparation dates, concentration verification, and storage conditions. Document animal weights, food consumption, and glucose measurements consistently throughout studies to ensure data integrity and reproducibility [6] [8].
This compound represents a promising investigational agent for diabetes research with demonstrated efficacy in both in vitro and in vivo models. The comprehensive protocols outlined herein provide researchers with standardized methodologies to evaluate its glucose-lowering effects, molecular mechanisms, and potential therapeutic applications. The dual action of SOV on both metabolic and inflammatory pathways positions it as a particularly valuable tool for studying the complex pathophysiology of diabetes and its complications [3] [6].
Future research directions should focus on optimizing delivery systems to enhance bioavailability while reducing potential toxicity, exploring combination therapies with conventional antidiabetic agents, and investigating its long-term effects on diabetic complications. Additionally, the potential application of SOV in diabetes-associated cancers warrants further exploration given preliminary evidence of anti-angiogenic and pro-apoptotic effects in cancer models [6] [7]. As research progresses, standardized protocols such as those described here will be essential for generating comparable, reproducible data across laboratories and accelerating the translational potential of this promising compound.
Sodium orthovanadate (SOV) is a potent protein tyrosine phosphatase (PTP) inhibitor that has emerged as a valuable tool in cancer research for studying apoptosis signaling pathways. As a vanadium compound in its +5 oxidation state, SOV exerts diverse biological effects by modulating cellular phosphorylation dynamics [1] [2]. The compound's ability to selectively inhibit PTPs leads to increased phosphorylation of tyrosine residues on key regulatory proteins, ultimately influencing critical cellular processes including proliferation, differentiation, and programmed cell death [3]. The paradoxical nature of SOV's effects on apoptosis—where it can both induce and suppress cell death depending on cellular context—makes it a fascinating subject for oncological research and drug development.
The mechanistic basis for SOV's activity in apoptosis regulation stems from its influence on multiple signaling pathways. In various cancer models, SOV has been shown to modulate mitochondrial function, regulate caspase activation, and influence cell cycle progression [4] [5]. Specifically, SOV induces apoptosis in neuroblastoma cells by inhibiting PIWIL2 expression, a cancer-associated protein that normally promotes cell survival [4]. Similarly, in anaplastic thyroid carcinoma, SOV triggers mitochondrial membrane potential loss and caspase activation [5]. However, in certain contexts such as DNA damage-induced apoptosis, SOV can exert protective effects by inhibiting p53 DNA-binding activity, thereby suppressing p53-mediated apoptosis [6]. This complex, context-dependent behavior underscores the importance of understanding specific experimental conditions when designing studies with SOV.
Neuroblastoma Studies (SH-SY5Y Cells): Culture SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator [4]. For apoptosis induction, prepare a 10 mM stock solution of SOV in phosphate-buffered saline (PBS) and filter-sterilize. Treat cells at concentrations ranging from 2-8 μM for 24-72 hours, with optimal apoptosis induction typically observed at 4 μM for 48 hours [4]. Include control groups treated with PBS-only vehicle.
Anaplastic Thyroid Carcinoma (8505C Cells): Maintain 8505C cells in RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin [5]. For SOV treatment, prepare stock solution as above and use at concentrations of 0.5-8 μM for 48 hours for most assays, with extended treatment up to 6 days for viability assays and 14 days for colony formation assays [5].
Cardiomyocyte Apoptosis Studies: Culture neonatal rat ventricular myocytes (NRVMs) in appropriate cardiac cell medium [7]. To model lipotoxicity, pre-treat cells with 250 μM palmitate for 12 hours, then co-treat with SOV at 10-50 μM for an additional 24 hours to counteract palmitate-induced apoptosis through JAK2/STAT3 pathway activation [7].
Annexin V/Propidium Iodide Staining: This dual-staining method distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [4] [5]. Harvest approximately 1×10^6 cells by trypsinization after SOV treatment. Wash cells with cold PBS and resuspend in 1X binding buffer. Add 5 μl FITC-conjugated Annexin V and 5 μl propidium iodide to each tube. Incubate for 15 minutes in the dark at room temperature. Add 400 μl of 1X binding buffer and analyze by flow cytometry within 1 hour [5].
Caspase Activity Assays: Measure caspase-3 activation using commercial caspase activity kits according to manufacturer protocols. SOV treatment in combination with EGCG has been shown to activate caspase-3 and cleave phospholipase C-gamma1 (PLC-γ1) in U937 cells [8]. Use fluorogenic substrates such as DEVD-AFC for caspase-3 and measure fluorescence emission with appropriate filters.
Mitochondrial Membrane Potential (ΔΨm) Assessment: Use the JC-1 dye to monitor mitochondrial health [5]. After SOV treatment (0, 2, and 4 μM for 48 hours), incubate cells with 5 μg/ml JC-1 for 20 minutes at 37°C. Wash twice with PBS and analyze by confocal microscopy using appropriate filters for JC-1 monomers (green fluorescence, 490/530 nm) and aggregates (red fluorescence, 525/590 nm). Calculate the green/red fluorescence intensity ratio as an indicator of mitochondrial depolarization [5].
DNA Fragmentation Analysis: Detect apoptotic DNA fragmentation using the terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay [5]. After SOV treatment, fix cells in 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and label with TUNEL reaction mixture according to manufacturer's instructions. Counterstain with DAPI and visualize by fluorescence microscopy. TUNEL-positive cells will show nuclear staining.
Table 1: this compound Effects on Various Cancer Cell Lines
| Cell Line | Cancer Type | SOV Concentration | Treatment Duration | Key Findings | Primary Pathway |
|---|---|---|---|---|---|
| SH-SY5Y | Neuroblastoma | 2-8 μM | 24-72 hours | ↓ PIWIL2, ↑ apoptosis, G2/M arrest | PIWIL2 inhibition [4] |
| 8505C | Anaplastic Thyroid Carcinoma | 0.5-8 μM | 48 hours (apoptosis), 1-6 days (viability) | ↓ Viability, ↑ apoptosis, ΔΨm loss | Mitochondrial pathway [5] |
| U937 | Leukemia | Combined with EGCG | 24 hours | Caspase-3 activation, PLC-γ1 cleavage | ERK pathway [8] |
| MOLT-4 | Leukemia | Variable | Variable | Suppressed p53-mediated apoptosis | p53 inhibition [6] |
| Cardiomyocytes | Heart | 10-50 μM | 24 hours | ↓ Palmitate-induced apoptosis | JAK2/STAT3 activation [7] |
Table 2: Biochemical Effects of this compound Across Experimental Models
| Parameter | Effect of SOV | Experimental System | Measurement Method |
|---|---|---|---|
| Cell Viability | Decreased (IC50 ~4 μM) | 8505C thyroid cancer cells | CCK-8 assay [5] |
| Apoptosis Rate | Increased up to 40% | SH-SY5Y neuroblastoma cells | Annexin V/PI staining [4] |
| Mitochondrial Membrane Potential | Decreased ~60% | 8505C thyroid cancer cells | JC-1 staining [5] |
| Colony Formation | Inhibited >80% | 8505C thyroid cancer cells | Crystal violet staining [5] |
| PIWIL2 mRNA Expression | Decreased ~50% | SH-SY5Y neuroblastoma cells | RT-qPCR [4] |
| STAT3 Phosphorylation | Increased ~3-fold | Cardiomyocytes | Western blot [7] |
The apoptotic effects of this compound involve multiple interconnected signaling pathways that vary depending on cellular context. The following diagram illustrates the key pathways through which SOV modulates apoptosis:
Figure 1: this compound Signaling Pathways in Apoptosis Regulation
The pro-apoptotic effects of SOV are mediated through several key mechanisms. In neuroblastoma cells, SOV induces apoptosis primarily through inhibition of PIWIL2 expression, a protein implicated in cancer cell survival and chemoresistance [4]. This downregulation of PIWIL2 is accompanied by reduced expression of the anti-apoptotic protein Bcl-2, leading to activation of the mitochondrial apoptotic pathway. In anaplastic thyroid carcinoma, SOV triggers loss of mitochondrial membrane potential and cell cycle arrest at G2/M phase, resulting in caspase activation and apoptosis [5]. Additionally, in combination with epigallocatechin-3-gallate (EGCG), SOV potentiates apoptosis through ERK pathway activation, which functions upstream of caspase activation to initiate the apoptotic signal [8]. In cardiomyocytes, SOV protects against palmitate-induced apoptosis by restoring JAK2/STAT3 signaling, leading to increased expression of anti-apoptotic genes [7].
Paradoxically, SOV can also exert anti-apoptotic effects in specific contexts. In DNA damage-induced apoptosis models, SOV suppresses cell death by inhibiting p53 DNA-binding activity without affecting p53 accumulation or phosphorylation [6]. This inhibition of p53 function prevents transactivation of pro-apoptotic target genes, thereby protecting cells from apoptosis. This dual nature of SOV highlights the importance of cellular context in determining its ultimate effect on cell survival and underscores the need for careful experimental design when studying SOV-mediated apoptosis modulation.
Proper preparation of SOV solutions is critical for experimental reproducibility. To activate SOV and prevent polymerization into decavanadate, follow this protocol: Dissolve SOV in Milli-Q water at half the final volume (e.g., 3.6782 g in 20 mL water for a 500 mM stock) [2]. Adjust to pH 10 using 6 M HCl in 100-200 μL aliquots—the solution will turn yellow upon acid addition due to decavanadic acid formation. Cover the container with aluminum foil and boil until colorless (approximately 15 minutes), then cool to room temperature. Check pH and readjust to pH 10 if necessary, repeating the boiling and pH adjustment until the pH stabilizes at 10. Add water to achieve the final volume (40 mL in this example). Aliquot and store at -20°C, with each aliquot used within 2-3 freeze-thaw cycles. Discard if the solution turns yellow, indicating polymerization [2].
For apoptosis induction experiments, dose and time optimization is essential. Begin with a broad concentration range (0.5-100 μM) and time course (24-72 hours) to establish appropriate conditions for your specific cell type [4] [5]. Include vanadate-free controls to account for baseline phosphorylation levels and vehicle controls (PBS) to exclude non-specific effects. When studying pathway-specific effects, include pharmacological inhibitors of key pathways (e.g., MEK/ERK inhibitors for ERK pathway studies) [8] or genetic approaches (e.g., siRNA knockdown) to validate mechanistic insights. For in vivo studies, SOV has been administered via intraperitoneal injection at 5-10 mg/kg daily in nude mouse xenograft models [5].
This compound is classified as toxic and harmful if inhaled, ingested, or absorbed through the skin [3]. Always use appropriate personal protective equipment including gloves, lab coat, and safety glasses when handling SOV. Follow institutional guidelines for chemical waste disposal, particularly for heavy metal compounds. For animal studies, obtain necessary ethical approvals and adhere to animal welfare guidelines, as SOV administration can have systemic effects beyond the intended apoptotic induction [5].
This compound serves as a versatile research tool for modulating apoptosis in various experimental systems. Its ability to influence multiple signaling pathways—both promoting and suppressing apoptosis depending on cellular context—makes it valuable for studying cell death mechanisms. The protocols and data summarized here provide researchers with a foundation for investigating SOV-mediated apoptosis modulation in their specific models. As research continues, further elucidation of SOV's mechanisms may reveal new therapeutic opportunities for targeting apoptosis in cancer and other diseases characterized by dysregulated cell death.
Core Issue: Sodium orthovanadate is a potent inhibitor of tyrosine phosphatases and alkaline phosphatases, including CIP [1]. Its presence in a lysis buffer or reaction mixture can drastically reduce or completely abolish CIP enzyme activity.
The quantitative data on this inhibition is summarized in the table below.
| Inhibitor | Concentration | Effect on CIP Activity (10 units) | Reference |
|---|---|---|---|
| This compound | 10 mM | ~90% Inhibition | [2] |
| EDTA | 50 mM | ~100% Inactivation | [2] |
1. Why does this compound inhibit CIP? this compound is a phosphate analog that mimics the transition state during the phosphatase reaction's mechanism. It acts as a transition state analog inhibitor, forming stable complexes with the enzyme and effectively blocking its active site [3] [4].
2. My experiment requires the use of this compound. How can I perform protein dephosphorylation? If you must use this compound in your lysis buffer for other experimental purposes, the dephosphorylation protocol should be performed after the proteins have been transferred to a membrane (post-transfer), not on the lysate before SDS-PAGE. This bypasses the inhibitor present in the initial sample [2].
3. I purchased a commercial this compound solution. Is it ready to use? Yes, many commercial solutions are pre-activated. The product is boiled and pH-adjusted to 10.0 to break down polyvanadate species into the active monomeric form, making it suitable for immediate use as a phosphatase inhibitor [5].
1. Recommended Lysis Buffer for Pre-SDS-PAGE Dephosphorylation When planning to dephosphorylate proteins before gel electrophoresis, use a lysis buffer that is compatible with CIP activity.
2. Post-Transfer Dephosphorylation Protocol If your lysate contains inhibitors, use this method after western blot transfer [2]:
3. Activation of Solid this compound If you are using solid this compound, it must be activated to break down inactive polyvanadates (decavanadate) into the active monomeric form [4].
The following diagram outlines a logical pathway to diagnose and solve problems with incomplete protein dephosphorylation.
Sodium orthovanadate is soluble in water [1], but a straightforward dissolution often leads to a yellow solution that is less effective for experiments. This is because, at neutral pH and concentrations above 0.1 mM, the monomeric orthovanadate ions polymerize to form decavanadate, which is yellow and a less potent enzyme inhibitor [2] [1].
The standard solution to this is an activation protocol that depolymerizes the decavanadate back to the active, colorless monomeric form [3] [2] [1]. The following workflow outlines this essential procedure.
Here is the detailed method, which consolidates the procedures from the search results [2] [4]:
| Step | Action | Key Parameter & Purpose |
|---|---|---|
| 1. Dissolve | Make a 100-200 mM solution in distilled water. | Typical working concentration is 1-100 mM [5]. |
| 2. Adjust pH | Adjust to pH 10.0 using 1M NaOH or 1M HCl. | High pH discourages polymerization [2] [1]. |
| 3. Boil | Heat in a boiling water bath until the solution turns colorless. | Heat breaks down polymeric decavanadate [2] [4]. |
| 4. Cool | Allow the solution to cool to room temperature. | - |
| 5. Stabilize pH | Re-check pH. Repeat steps 2-4 until pH remains stable at 10.0. | Ensures complete and stable depolymerization [2]. |
| 6. Store | Aliquot and store at -20°C. | Prevents repeated freeze-thaw cycles [2] [4]. |
For critical applications, you can verify the concentration of the active monomeric form by measuring the absorbance at 265 nm, using a molar extinction coefficient of 2925 M⁻¹cm⁻¹ [4].
Here are some frequently encountered issues and their solutions.
| Problem | Possible Cause | Solution |
|---|---|---|
| Solution remains yellow | Incomplete depolymerization; pH too low. | Ensure pH is at 10.0 during boiling. Repeat boiling cycle until colorless [2] [1]. |
| Precipitate forms after storage | Normal for concentrated stocks. | Briefly heat aliquot to 90-100°C and vortex to re-dissolve before use [2]. |
| Inconsistent experimental results | Inactive (polymeric) vanadate; degraded inhibitor. | Always use freshly activated solution. Confirm it is colorless [2] [1]. |
This compound is harmful if inhaled, ingested, or comes into contact with skin [6]. Please consult the Safety Data Sheet (SDS) before use. General precautions include:
The table below summarizes effective concentrations of this compound (Na₃VO₄) from various experimental models. Always consider these values as starting points for your own optimization.
| Application / Model | Concentration / Dosage | Key Findings / Effects | Source / Context |
|---|---|---|---|
| General In Vitro Use | 1 mM | Identified as the IC₅₀ for cytotoxicity in rat podocytes after 24h [1]. | Cell culture (Podocytes) |
| Diabetes Research (STZ-induced diabetic rats) | 0.1 - 0.3 mg/mL in drinking water | Restored blood glucose to normal levels; higher doses were toxic [2]. | Animal model (Oral administration) |
| Nephrotoxicity Model (rats) | 10 mg/kg (initial), then 5 mg/kg (maintenance) | Induced kidney injury, used to study protective effects of other compounds [1]. | Animal model (Intraperitoneal injection) |
| Non-Alcoholic Fatty Liver Disease (mice) | 2.5 mg/kg/day | Reduced liver lipid deposition and improved serum metrics [3]. | Animal model (Intraperitoneal injection) |
| In Vitro (HepG2 cells) | 5 µM | Activated autophagy and reduced lipid deposition [3]. | Cell culture |
A frequent issue researchers face is the formation of a yellow-colored solution when preparing this compound.
For research involving phosphatase inhibition in cell lysates for techniques like Western blot, this compound is used in a lysis buffer cocktail. Here is a detailed methodology [6]:
This compound is a potent, non-selective inhibitor of protein tyrosine phosphatases (PTPs) [7] [1]. By inhibiting PTPs, it helps maintain proteins in their phosphorylated state, which is crucial for studying cell signaling pathways. The following diagram illustrates its role in key pathways relevant to podocyte survival, based on research into its nephrotoxic effects and protective agents [1].
Sodium orthovanadate (Na₃VO₄) is a non-selective phosphatase inhibitor that affects a wide range of cellular enzymes. Its toxicity primarily stems from this broad mechanism of action [1] [2].
The diagram below summarizes the key signaling pathways affected by this compound.
The following table summarizes quantitative data on this compound's toxic effects on various cell types.
| Cell Type | Toxic Effects Observed | Concentration | Exposure Time | Citation |
|---|---|---|---|---|
| Rat podocytes | 50% cell death (IC₅₀) | 1 mM | 24 hours | [3] |
| Human trabecular meshwork (HTM) cells | Loss of actin stress fibers & cell adhesions; cell retraction | 1 mM | 24 hours | [4] |
| Human erythrocytes (red blood cells) | Morphological changes | 0.5 mM and above | Incubation | [5] |
| Mice cholinergic neuroblastoma (SN56) cells | Statistically significant decrease in cell viability | "Low or moderate" concentrations | Incubation | [5] |
| RAW264.7 macrophage cells | No cytotoxicity observed | Up to 400 µM | 24 hours | [2] |
Q: What are the primary sources of this compound toxicity in my cell culture? A: The main cause is its non-specific inhibition of a wide range of cellular phosphatases, including PTPs, PP1, PP2A, DUSPs, and PTEN. This disrupts phosphorylation-dependent signaling pathways, which can lead to outcomes like sustained p38 MAPK activation and apoptosis, particularly in sensitive cells like podocytes [1] [3] [2].
Q: How can I mitigate this compound-induced cytotoxicity in my experiments? A: Research suggests that cannabis oil extract (COE) may have a protective effect. One study showed that co-treatment with COE reversed the cytotoxic effects and restored the migratory capacity of podocytes treated with this compound and other phosphatase inhibitors. The protective mechanism appears to involve the activation of the AKT survival pathway and reduction of phospho-p38 levels [3].
Q: My cells are detaching after treatment. Is this a known effect? A: Yes. Studies on human trabecular meshwork cells show that this compound causes cell retraction and separation by disrupting the actin cytoskeleton and vinculin-containing focal adhesions. This effect was reversible upon removal of the compound from the culture medium [4].
This protocol is adapted from research that investigated the protective effects of compounds against this compound toxicity [3].
Here are common issues and solutions researchers encounter:
| Problem & Possible Causes | Troubleshooting Steps | Preventive Measures |
|---|
| Incomplete or No Inhibition [1] [2] • Incorrect inhibitor concentration • Presence of counteracting agents (e.g., EDTA) | • Prepare a fresh 100-200 mM stock solution in distilled water (adjust pH to 10.0 for stability). [2] • Use at a common working concentration of 1-10 µM, but titrate for your system (IC₅₀ ~10 µM for some phosphatases). [2] • Ensure lysis and reaction buffers are free of EDTA or other chelators that can inactivate vanadate. [1] | Optimize concentration using a dose-response curve. Always use EDTA-free buffers. [1] | | Loss of Tyrosyl Phosphorylation State [2] • Degraded or inactive inhibitor • Reversible inhibition is reversed | • Confirm stock solution pH is 10.0; a yellow color indicates decay. [2] • Aliquot and store stock solutions at -20°C. [2] • Avoid excessive dilution in working solutions, as inhibition is reversible. [2] | Prepare fresh, small aliquots. Minimize freeze-thaw cycles. | | Unexpected Cellular Toxicity or Apoptosis [3] [4] • Concentration too high for extended treatment | • For cell-based assays, determine the IC₅₀ for your cell line (e.g., ~25 µM for 72h in Cal27 cells). [3] • Reduce treatment time or concentration; effects are often dose- and time-dependent. [4] | Run a viability assay (e.g., CCK-8, MTT) prior to phosphorylation experiments. [4] | | High Background in Western Blot [1] • Non-specific antibody binding | • Use BSA (5%) instead of milk for blocking, as milk contains phosphoproteins like casein. [1] • Include a dephosphorylated control (see protocol below) to confirm antibody specificity. [1] | Validate phospho-specific antibodies with a dephosphorylation control. |
Q1: What is the primary mechanism of sodium orthovanadate? A1: this compound (Na₃VO₄) acts as a phosphate analogue and is a potent, reversible, and competitive inhibitor for a broad range of enzymes. It primarily inhibits protein tyrosine phosphatases (PTPs) and alkaline phosphatases, thereby helping to preserve the tyrosine phosphorylation state of proteins in cell lysates and kinase assays. [2]
Q2: How do I properly prepare and store a this compound stock solution? A2: The standard protocol is to prepare a 100-200 mM stock solution in distilled water. The solution must be adjusted to pH 10.0 to ensure stability, as it forms a yellow decavanadate complex at acidic pH, which is less active. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. [2]
Q3: Can this compound be used in cell culture, and what are the considerations? A3: Yes. However, it exhibits concentration- and time-dependent anti-proliferative and pro-apoptotic effects on various cancer cell lines. [3] [4] You must perform dose-response and viability assays to establish a non-toxic concentration for your experimental model if the goal is to study signaling without affecting cell survival.
Q4: Why is my dephosphorylation control experiment not working? A4: If you are using Calf Intestinal Alkaline Phosphatase (CIP) as a control and it's not effective, check your buffer. This compound is a potent CIP inhibitor; even 10 mM can inhibit 10 units of CIP by 90%. Ensure your lysis and CIP buffers are free of this compound and EDTA. [1]
This protocol, adapted from Abcam, allows you to confirm that your antibody signal is specific to a phosphorylated protein by removing the phosphate groups before Western blotting. [1]
Key Reagents:
Procedure:
Workflow Diagram: The following diagram illustrates the experimental control setup for validating phospho-specific antibodies.
This diagram outlines the proposed molecular mechanism by which this compound exerts anti-inflammatory effects, based on a 2022 study in RAW264.7 cells. [5]
For easy comparison, here is a summary of key quantitative findings:
| Parameter | Value / Concentration | Experimental Context | Source |
|---|---|---|---|
| IC₅₀ (Phosphatase Inhibition) | 10 µM | General inhibitor of alkaline and tyrosine phosphatases. [2] | Santa Cruz Biotechnology |
| CIP Inhibition | 90% inhibition of 10 units CIP | With 10 mM this compound. [1] | Abcam Protocol |
| PP1α/PP2A Inhibition | ~95% decrease in activity | In LPS-stimulated RAW264.7 cells. [5] | Kim et al., 2022 |
| Cell Viability (IC₅₀) | 25 µM (72h treatment) | In oral squamous cell carcinoma (Cal27 cells). [3] | Khalil & Jameson, 2017 |
| Cell Viability (IC₅₀) | 10 µM (7-day treatment) | In oral squamous cell carcinoma (Cal27 cells). [3] | Khalil & Jameson, 2017 |
Here are answers to common questions about handling and storing this compound in a research setting.
What are the correct storage conditions for this compound? Store the container tightly sealed in a cool, well-ventilated place, away from direct sunlight and sources of ignition [1]. The recommended storage temperatures are detailed in the table below.
How should I prepare a stock solution and ensure its activity? this compound is a phosphatase inhibitor and must be properly activated and handled to be effective.
My experimental results are inconsistent. Could degraded this compound be the cause? Yes, improper storage or use of inactivated compound are common pitfalls.
The following table summarizes the key quantitative data for the storage and stability of this compound.
| Property | Recommended Condition | Additional Context |
|---|---|---|
| Physical State | White, off-white solid [4] | - |
| Storage Temperature (Powder) | -20°C for 3 years; 4°C for 2 years [1] | Keep container tightly sealed [1]. |
| Storage Temperature (Solution) | -80°C for 6 months; -20°C for 1 month [1] | Polymerization occurs at concentrations >0.1 mM at neutral pH [3]. |
| Melting Point | 850 - 866 °C [4] [3] | - |
| Water Solubility | Soluble [4] [2] | 22.17 g/100 mL [2] |
| Stability Under Storage | Stable under recommended conditions [1] [4] | Incompatible with strong oxidizing agents [4]. |
To help you contextualize the use of this compound in experiments, here are methodologies from published research.
Cell-Based Antidiabetic Research [5]
Cell-Based Cancer Research [6]
The workflow for using this compound in cell culture studies and the stability factors involved can be visualized as follows:
The inhibition of protein tyrosine phosphatases (PTPs) by sodium orthovanadate is reversible, and adding EDTA is one way to reverse this effect [1] [2]. The presence of EDTA in your lysis or assay buffer can therefore interfere with the primary function of this compound.
The table below summarizes key inhibitors of this compound:
| Inhibitor | Effect on this compound |
|---|---|
| EDTA | Reverses inhibition of phosphatases; 50 mM EDTA inactivates 10 units of Calf Intestinal Alkaline Phosphatase (CIP) by almost 100% [3]. |
| Dithiothreitol (DTT) | Reverses inhibition of phosphatases [4]. |
| Sodium Phosphate | Acts as a competitive inhibitor of phosphatase enzymes like CIP [3]. |
For experiments aiming to preserve protein phosphorylation:
For full effectiveness, this compound requires activation through depolymerization [5]. You can purchase pre-activated solutions [4] [2] or activate it yourself by boiling and adjusting the pH to 10 until the solution becomes colorless [5]. The standard working concentration for phosphatase inhibition in cell lysates or culture medium is 1 mM [4].
When performing dephosphorylation control experiments with a phosphatase like Calf Intestinal Alkaline Phosphatase (CIP), you must avoid this compound in your sample preparation. Even 10 mM this compound can inhibit 10 units of CIP activity by 90% [3].
To help plan your experiment, here is a quick guide:
This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs) and, to a lesser extent, some serine/threonine phosphatases [1] [2] [3]. During cell lysis and protein preparation, these phosphatases become active and can strip phosphate groups from proteins. This dephosphorylation leads to the loss of specific detection signals for phosphorylated proteins (like phospho-tyrosine) and can increase non-specific background staining or binding [4] [5]. By inhibiting phosphatase activity, this compound helps maintain the true phosphorylation state of proteins, thereby preserving the specific signal for detection and reducing background caused by protein degradation or epitope instability [4].
Here is a detailed methodology for incorporating this compound into your experiments, particularly for western blotting and cell-based assays.
1. Preparation of Activated this compound (100-500 mM Stock Solution)
For effective inhibition, this compound must be "activated" by breaking down polymerized decavanadate species. The following protocol is standard [6]:
2. Application in Cell Lysis and Protein Extraction
To effectively preserve protein phosphorylation and prevent artifacts in your assays, include this compound in your lysis buffer.
| Inhibitor | Final Working Concentration | Target Phosphatases |
|---|---|---|
| This compound | 2.5 mM | Tyrosine Phosphatases (PTPs) [4] |
| Sodium Pyrophosphate | 2.5 mM | Serine/Threonine Phosphatases [4] |
| Beta-Glycerophosphate | 1.0 mM | Serine/Threonine Phosphatases [4] |
| Protease Inhibitor Cocktail | 1X | Proteases [4] |
This diagram illustrates the protective role of this compound during the key sample preparation phase:
Q1: I am still getting high background in my western blots even after using this compound. What could be wrong? A1: High background can have multiple causes. Consider these points:
Q2: Does this compound have other effects on cells that I should be aware of? A2: Yes. While invaluable as a phosphatase inhibitor, this compound has broad biological effects that can confound experimental interpretations. It is not a specific inhibitor.
Q3: Can I use this compound for immunofluorescence (IF) assays? A3: Yes, the same principle applies. To preserve phosphorylation epitopes for immunostaining, this compound should be included in the fixation and permeabilization buffers. However, be mindful that IF has unique challenges leading to background (e.g., autofluorescence, over-fixation masking epitopes, poor permeabilization) [5]. This compound will primarily address the issue of epitope loss due to dephosphorylation during the staining procedure.
To study protein phosphorylation, it is essential to use phosphatase inhibitors during protein extraction to prevent the removal of phosphate groups from proteins, thereby preserving their activation state for analysis [1] [2]. The table below summarizes the primary types of protein phosphatases and their common inhibitors.
| Phosphatase Class | Specificity | Common Inhibitors |
|---|---|---|
| Protein Tyrosine Phosphatases (PTPs) | Tyrosine residues | Sodium Orthovanadate, Zinc (Zn²⁺) [3] [4] |
| Serine/Threonine Phosphatases | Serine/Threonine residues | Sodium Fluoride, β-Glycerophosphate, Sodium Pyrophosphate [1] [2] |
| Dual-Specificity Phosphatases (DSPs) | Tyr & Ser/Thr residues | This compound, specific small molecules [3] |
| Alkaline Phosphatases (APs) | Broad specificity | Levamisole, Bromotetramisole, L-P-Bromotetramisole [3] |
The relationship between these phosphatases and their inhibitors can be visualized in the following pathway. Note that inhibitors like this compound target specific branches.
For most studies, a cocktail of inhibitors is required for full protection. The table below compares key characteristics of commonly used inhibitors.
| Inhibitor | Primary Target | Mechanism & Specificity | Typical Working Concentration | Key Considerations |
|---|---|---|---|---|
| This compound | Tyrosine Phosphatases, Alkaline Phosphatases [2] | Transition-state analog; inhibits PTPs and some alkaline phosphatases [3] [2] | 1 - 100 mM [2] | General tyrosine phosphatase inhibitor; often used in cocktails [1] [4] |
| Sodium Fluoride | Ser/Thr Phosphatases, Acid Phosphatases [2] | Irreversible, broad-spectrum inhibition of Ser/Thr phosphatases [2] | 1 - 20 mM [2] | A common, broad-spectrum component of inhibitor cocktails [1] |
| β-Glycerophosphate | Ser/Thr Phosphatases [2] | Reversible, competitive substrate analog [2] | 1 - 100 mM [2] | A common component of inhibitor cocktails [1] |
| Sodium Pyrophosphate | Ser/Thr Phosphatases [2] | Irreversible inhibitor of Ser/Thr phosphatases [2] | 1 - 100 mM [2] | A common component of inhibitor cocktails [1] |
| Okadaic Acid | PP2A and PP1 [3] | Potent and specific toxin; inhibits PP2A (IC50 ~1 nM) and PP1 (IC50 ~150 nM) [3] | Nanomolar range | Useful for distinguishing PP2A from other phosphatases [3] |
| Levamisole | Alkaline Phosphatases [3] | Inhibits certain Alkaline Phosphatase isoenzymes [3] | Varies | Specificity for particular isoenzymes [3] |
A 2015 study provided a detailed kinetic analysis of this compound inhibition, offering a model for evaluating its effectiveness compared to other inhibitors.
[S]/[I] ratio [5].[S]/[I]). A steeper slope and a rightward shift (increased x-axis values) in a plot of initial velocity vs. log([S]/[I]) indicate a more effective inhibitor. For this system, the [S]/[I] ratio at the inflection point of the inhibition curve was approximately 0.68 to 0.80 at substrate concentrations at or below the Km, resulting in about 50-55% inhibition [5]. This workflow is summarized below.
| Feature | Sodium Orthovanadate (Insulin-Mimetic) | Insulin (Native Hormone) |
|---|---|---|
| Primary Mechanism | Multiple, both receptor and post-receptor levels; inhibits phosphotyrosine phosphatases (PTPases) [1] [2] [3]. | Single pathway; binds to insulin receptor, triggering intrinsic tyrosine kinase activity and downstream signaling cascade. |
| Effect on Insulin Receptor Kinase | Evidence is conflicting; some studies show in vitro activation, while in vivo studies show no correlation with receptor kinase activity [4] [3]. | Directly activates insulin receptor tyrosine kinase activity via autophosphorylation [3]. |
| Glucose Metabolism | Stimulates glycogen synthesis and inhibits hepatic glucose output [5] [2] [3]. | Stimulates glycogen synthesis and inhibits hepatic glucose output. |
| Additional Key Actions | Promotes receptor endocytosis; inhibits intracellular receptor & ligand degradation; inhibits intestinal glucose absorption [1] [6]. | Regulates protein, fat, and carbohydrate metabolism systemically. |
| Onset & Termination of Action | Delayed onset and termination of action [2]. | Rapid onset and precise termination of action. |
| Therapeutic Scope | Primarily researched for Type 2 Diabetes; broader, non-specific cellular effects [1] [2]. | Treats both Type 1 and Type 2 Diabetes; highly specific metabolic regulation. |
The following table consolidates key experimental findings from pre-clinical studies, which form the evidence base for this compound's insulin-mimetic effects.
| Parameter / Effect | Experimental Model | This compound Effect (Dosage) | Comparative Insulin Effect (Concentration) | Citation |
|---|---|---|---|---|
| Glycogen Synthesis | Mouse diaphragm in vivo | Increased [14C]glucose incorporation into glycogen (Dose-dependent) [4]. | Increases glycogen synthesis. | |
| Apolipoprotein B (ApoB) Secretion | Primary rat hepatocytes | 21% inhibition (10 µM) [2]. | 37% inhibition (10 nM) [2]. | |
| Glycogen Accumulation | Primary rat hepatocytes | 37% increase [2]. | 82% increase [2]. | |
| Glycemic Control | STZ-diabetic rats | Normalized plasma glucose [3]. | Normalizes plasma glucose. | |
| Serum Glucose & HbA1c | STZ-diabetic rats (long-term) | Improvement after treatment [5]. | Primary therapeutic effect. | |
| Intestinal Glucose Absorption | Wistar rats | Reduced and delayed blood glucose spike; inhibited α-glucosidase activity (up to 91.91% in vitro) and GLUT2 mRNA expression [6]. | No direct effect on intestinal absorption. |
For researchers looking to replicate or build upon these findings, here are the methodologies from key cited studies.
This method is used to assess impacts on glucose and protein metabolism.
This protocol evaluates the compound's ability to delay carbohydrate absorption in the gut.
The diagram below illustrates the complex and distinct pathways through which this compound and insulin exert their effects on glucose metabolism.
| Phosphatase Category / Enzyme | Specificity & Inhibitory Data | Key Experimental Findings & Context |
|---|---|---|
| Protein Tyrosine Phosphatases (PTPs) | Broad, non-selective inhibitor [1] [2] [3]. | Acts as a phosphate analog, competing with the substrate [2] [3]. IC50 for various tyrosine phosphatases is approximately 10 µM [3]. |
| Alkaline Phosphatases (APs) | Potent inhibitor [3]. | IC50 reported as 10 µM [3]. |
| Serine/Threonine Phosphatases | Inhibits specific members; not a universal inhibitor for this group [2]. | Directly decreased activity of PP1α and PP2A by 95% in a cell-based study [2]. |
| Dual-Specificity Phosphatases (DUSPs) | Indirect evidence of pathway inhibition [1]. | Cytotoxicity in podocytes (IC50 ~1 mM) linked to its phosphatase inhibition, which was reversed by cannabis oil extract [1]. |
| ATPases | General inhibitor [1]. | Functions as a phosphate analog, affecting these enzymes [1]. |
Understanding the experimental evidence will help you interpret these findings for your own work.
The following diagram illustrates a typical workflow for using this compound in cell-based phosphorylation studies, highlighting key preparatory and control steps.
The table below summarizes the key toxicity characteristics of sodium orthovanadate and other significant vanadium compounds.
| Compound | Oxidation State | Key Toxicological Findings (Oral Exposure) | Relative Toxicity & Notes |
|---|
| This compound (Na₃VO₄) | +5 (Pentavalent) | • Induces nephrotoxicity (increased serum creatinine/urea, tubular necrosis) in rats at 10 mg/kg [1]. • Inhibits protein tyrosine phosphatases (PTPs), disrupting cell signaling [2] [3]. | Generally higher toxicity than tetravalent compounds [4]. A potent, non-selective PTP inhibitor [3]. | | Sodium Metavanadate (NaVO₃) | +5 (Pentavalent) | • More overt toxicity (lethargy, abnormal gait) in rodent studies compared to V+4; higher doses caused severe water consumption reduction [5]. • Associated with hematological, developmental, and reproductive effects in animals [6]. | High toxicity. Considered more toxic than V+4 compounds like vanadyl sulfate based on clinical observations [5]. | | Vanadyl Sulfate (VOSO₄) | +4 (Tetravalent) | • Shows lower toxicity in short-term rodent studies compared to pentavalent forms [5]. • Explored for insulin-mimetic/anti-diabetic properties [7] [6]. | Moderate toxicity. Appears less toxic than sodium metavanadate under identical experimental conditions [5]. | | Vanadium Pentoxide (V₂O₅) | +5 (Pentavalent) | • Primary hazard is inhalation: causes lung irritation, coughing, wheezing, and inflammatory responses in humans and animals [7] [8]. • Classified as possibly carcinogenic to humans (IARC Group 2B) via inhalation [5]. | High toxicity via inhalation. ~100% absorbed by lungs [7]. The most toxic vanadium compound by this route [7]. |
For researchers to critically evaluate these findings, here is a summary of key experimental methodologies and data from the literature.
This study directly compared sodium metavanadate (V+5) and vanadyl sulfate (V+4), which is highly relevant for understanding the toxicity of pentavalent vanadium, including orthovanadate [5].
A critical study investigated why V+5 compounds are more toxic, focusing on absorption and fate in the body [4].
A 2025 study specifically examined the kidney damage caused by this compound and a potential therapeutic intervention [1].
The primary mechanism underlying the toxicity of pentavalent vanadium compounds like this compound is the inhibition of protein tyrosine phosphatases (PTPs) [2] [3]. These enzymes work alongside kinases to regulate cell signaling, controlling processes like growth, differentiation, and survival.
The following diagram illustrates how this compound disrupts this balance, leading to cellular toxicity.
This disruption of phosphorylation dynamics can lead to sustained activation of signaling pathways, such as the MAPK (ERK) pathway, which has been linked to both insulin-mimetic effects and potential toxicity, including apoptosis [7] [3]. The generation of reactive oxygen species (ROS) through redox cycling between V+4 and V+5 states also contributes to oxidative stress and cellular damage [7].
The following table summarizes the performance of sodium orthovanadate in various combination therapy models:
| Combination Partner | Disease Model | Key Findings & Efficacy Metrics | Proposed Mechanism of Action | Key References |
|---|
| Sorafenib | Sorafenib-Resistant Hepatocellular Carcinoma (HCC) | • Stronger growth inhibition in resistant vs parental cells (IC50: ~10.7 μM vs ~16.8 μM). • Induced apoptosis; reduced tumor hypoxia factors (HIF-1α, HIF-2α, VEGF). | • Inhibits elevated ATPase activity in resistant cells. • Disrupts ion homeostasis (reduces intracellular K+). • Induces G2/M cell cycle arrest and mitochondrial apoptosis. | [1] | | Menadione (Vitamin K3) | A549 Lung Cancer & DBTRG.05MG Glioma | • Achieved "pankiller" effect (100% cell elimination, RC0=17.5μM:17.5μM). • Eliminated both attached and drug-induced detached cells, preventing migration and regrowth. | • Generates oxidative stress. • Inhibits protein tyrosine phosphatases, affecting cell signaling. | [2] | | Momordica charantia (Bitter Gourd) Extract | Alloxan-Induced Diabetic Rats | • Combined low-dose (0.2%) SOV with extract normalized serum and tissue lipid profiles (total lipids, triglycerides, cholesterol) more effectively than either agent alone. | • Exhibits insulin-mimetic and hypolipidemic effects. • Normalizes altered lipogenic enzyme activities in liver and kidney. | [3] | | As Monotherapy | Anaplastic Thyroid Carcinoma (ATC) | • Inhibited cell viability and colony formation (IC50 ~2-4μM). • Induced G2/M phase arrest and apoptosis in vitro and in vivo. | • Induces mitochondrial-mediated apoptosis (loss of ΔΨm, caspase-9/3 activation). | [4] |
For researchers looking to replicate or build upon these studies, here are the core methodologies used in the cited literature.
This series of experiments demonstrates how to evaluate the efficacy of SOV in reversing drug resistance.
This protocol uses a long-term assay designed to ensure complete cancer cell eradication.
This is a standard workflow for assessing the standalone anti-cancer properties of a compound.
This compound exerts its effects through multiple pathways, which are visualized in the diagram below. Its core mechanism is the inhibition of protein tyrosine phosphatases (PTPs) and ATPases.
The diagram above illustrates the two primary molecular actions of SOV and their downstream consequences:
These mechanisms converge to trigger G2/M cell cycle arrest and mitochondria-mediated apoptosis, resulting in the observed anti-cancer outcomes [1] [4].
The following table summarizes the documented effects of sodium orthovanadate on various human cancer cell lines.
| Cancer Type | Cell Line | Reported Effects of this compound | Key Findings |
|---|---|---|---|
| Anaplastic Thyroid Carcinoma | 8505C | Inhibits cell viability, induces G2/M cell cycle arrest, stimulates apoptosis, reduces mitochondrial membrane potential [1]. | Effects confirmed both in vitro and in vivo in a nude mouse xenograft model [1]. |
| Lung Cancer | A549 | Time- and dose-dependent growth inhibition; induces apoptosis [2]. | At 20 µM, growth inhibition was ~65% after 72 hrs; induces similar levels of apoptosis as paclitaxel [2]. |
| Prostate Cancer | DU145 | Time- and dose-dependent growth inhibition; induces apoptosis [2]. | Highly sensitive; 20 µM SOV caused ~98% growth inhibition after 72 hrs [2]. |
| Renal Cancer | HTB44 | Growth inhibition at higher concentrations [2]. | Less sensitive; 20 µM SOV caused ~50% growth inhibition; did not induce significant apoptosis at ≤15 µM [2]. |
| Triple-Negative Breast Cancer | MDA-MB-231 | Inhibits ectophosphatase activity, cell proliferation, adhesion, and migration [3]. | Higher ectophosphatase activity in this cell line compared to MCF-7 and MCF-10 cells [3]. |
| Oral Squamous Cell Carcinoma | Not Specified | Inhibits proliferation and triggers apoptosis [4]. | Identified as a promising therapeutic strategy [4]. |
| Acute Myeloid Leukemia | HL60 & HL60/A | Inhibits cell growth in vitro [4]. | Effective on both the parent cell line and the adriamycin-resistant subline (HL60/A) [4]. |
To evaluate the effects of SOV, researchers employ standardized laboratory techniques. Here is a summary of common protocols based on the cited literature.
| Assay Type | General Protocol Summary | Key Reagents & Tools |
|---|---|---|
| Cell Viability / Proliferation | Cells are seeded in plates, treated with a concentration gradient of SOV for 1-6 days. Viability is measured by adding a reagent like CCK-8, which produces a color change quantified by a microplate reader [1]. | CCK-8 [1], MTT [2], or XTT [5] kits. |
| Apoptosis Analysis | After SOV treatment, cells are stained with fluorescent dyes and analyzed by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cell populations [1]. | FITC Annexin V, Propidium Iodide (PI) [1] or HOECHST33258 [2]. |
| Cell Cycle Analysis | Treated cells are fixed, stained with a DNA-binding dye, and analyzed by flow cytometry. The DNA content histogram determines the percentage of cells in G1, S, and G2/M phases [1]. | Cell Cycle Staining Kit (e.g., BD Biosciences [1]). |
| Mitochondrial Membrane Potential (Δψm) | Cells are treated with SOV and then incubated with the JC-1 dye. In healthy cells, the dye aggregates and emits red light; in apoptotic cells, it remains monomeric and emits green light. The shift is viewed under a microscope or quantified [1]. | JC-1 dye [1]. |
| Preparation of SOV Solution | SOV stock solution (e.g., 500 mM) is prepared by dissolving in water, adjusting to pH 10 with HCl, and boiling until colorless to prevent harmful decavanadate formation. Aliquots are stored at -20°C [6]. | This compound, HCl, NaOH [6]. |
SOV primarily acts as a potent inhibitor of protein tyrosine phosphatases (PTPs) [4]. This inhibition disrupts cellular signaling, leading to multiple anti-cancer effects. The diagram below illustrates the key mechanisms and pathways involved.
Irritant